2-(1H-pyrazol-4-yl)quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-10-9(3-1)12-7-11(15-10)8-5-13-14-6-8/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVWTRJAQMGBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CNN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404978 | |
| Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439106-90-8 | |
| Record name | 2-(1H-Pyrazol-4-yl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439106-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Structural Elucidation of 2-(1H-Pyrazol-4-yl)quinoxaline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 2-(1H-pyrazol-4-yl)quinoxaline derivatives. Quinoxaline and pyrazole are prominent heterocyclic scaffolds in medicinal chemistry, and their combination into a single molecular entity has garnered significant interest due to their potential as antimicrobial and anticancer agents. This document details synthetic methodologies, presents key characterization data in a structured format, and illustrates the experimental workflows for the benefit of researchers in drug discovery and development.
Synthetic Strategies
The synthesis of this compound derivatives typically involves the construction of the pyrazole ring onto a pre-functionalized quinoxaline core or the coupling of pre-formed pyrazole and quinoxaline moieties. A common and effective strategy involves the reaction of a quinoxaline precursor bearing a hydrazine group with a suitable three-carbon synthon, which can cyclize to form the pyrazole ring.
One prevalent method utilizes 3-hydrazinylquinoxalin-2(1H)-one as a key intermediate. This intermediate can be reacted with various reagents to construct the pyrazole ring. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of N-pyrazolyl quinoxalines.
Another approach involves the 1,3-dipolar cycloaddition reaction of a hydrazinoquinoxaline derivative with an appropriate dipolarophile, followed by rearrangement and cyclization to yield the desired pyrazolyl-quinoxaline scaffold.[1]
The following diagram illustrates a generalized synthetic workflow for the preparation of these derivatives.
Caption: Generalized synthetic workflow for this compound derivatives.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of key intermediates and final products, compiled from various reported procedures.[2][3][4][5]
Synthesis of 3-(2-((1H-pyrazol-4-yl)methylene)hydrazineyl)quinoxalin-2(1H)-one
Materials:
-
3-Hydrazinylquinoxalin-2(1H)-one
-
1H-pyrazole-4-carbaldehyde
-
Ethanol
-
Acetic acid
Procedure:
-
A solution of 3-hydrazinylquinoxalin-2(1H)-one (1 mmol) in ethanol (25 mL) is prepared.
-
To this solution, 1H-pyrazole-4-carbaldehyde (1 mmol) is added, followed by a catalytic amount of acetic acid (2 mL).
-
The reaction mixture is heated under reflux for a period of 6-8 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is allowed to cool to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is quenched with crushed ice.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure 3-(2-((1H-pyrazol-4-yl)methylene)hydrazineyl)quinoxalin-2(1H)-one.[3]
Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methylquinoxalin-2(1H)-one
Materials:
-
4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide
-
Acetylacetone (2,4-pentanedione)
-
Absolute ethanol
Procedure:
-
A mixture of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (0.218 g, 1 mmol) and acetylacetone (0.100 g, 1 mmol) in absolute ethanol (20 mL) is prepared.
-
The mixture is refluxed for 5 hours.
-
After cooling, the solid product that forms is collected by filtration.
-
The collected solid is recrystallized from ethanol to give the pure product as white crystals.[5]
Structural Elucidation
The structural confirmation of the synthesized this compound derivatives relies on a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Spectroscopic Data Interpretation
-
Infrared (IR) Spectroscopy: The IR spectra of these compounds typically show characteristic absorption bands for N-H stretching of the pyrazole and quinoxaline rings, C=O stretching for quinoxalinone derivatives, and C=N stretching vibrations.[6]
-
¹H NMR Spectroscopy: The proton NMR spectra provide crucial information about the chemical environment of the protons. Characteristic signals include those for the aromatic protons of the quinoxaline ring, the protons of the pyrazole ring, and any substituents present. For example, the pyrazole CH proton often appears as a distinct singlet.[5][7]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectra show signals for all unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon in quinoxalinone derivatives and the carbons of the pyrazole and quinoxaline rings are key diagnostic peaks.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, with the molecular ion peak (M+) corresponding to the molecular formula.[6][7]
The following diagram illustrates the general workflow for the structural elucidation of these compounds.
Caption: Workflow for the structural elucidation of synthesized derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound derivatives, including melting points, yields, and key spectroscopic data.
Table 1: Physicochemical Data
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 1 | C₁₂H₉N₅O | - | >300 | [3] |
| 2 | C₁₅H₁₄N₄O₂ | 85 | 265-266 | [5] |
Table 2: Spectroscopic Data
| Compound ID | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | MS (m/z) [M+] | Reference |
| 1 | 8.21 (s, 1H, pyrazole-CH), 7.20-7.95 (m, 4H, quinoxaline-H), 11.8 (s, 1H, NH), 12.5 (s, 1H, NH) | - | - | [3] |
| 2 | 6.07 (s, 1H, pyrazole-H), 2.72 (s, 3H, CH₃), 2.16 (s, 3H, CH₃) | 158.44-106.66 (aromatic C, C=O, C=N) | - | [5] |
Note: '-' indicates data not explicitly provided in the cited sources.
This guide provides a foundational understanding of the synthesis and structural analysis of this compound derivatives. Researchers are encouraged to consult the primary literature for more specific details and a broader range of examples. The methodologies and data presented herein serve as a valuable resource for the design and development of novel quinoxaline-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 3. arabjchem.org [arabjchem.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Novel Pyrazolylquinoxalines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methodologies employed in the characterization of novel pyrazolylquinoxalines. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as kinase inhibitors. This document outlines detailed experimental protocols, presents exemplary spectroscopic data in a structured format, and illustrates key experimental workflows and potential mechanisms of action through detailed diagrams.
Introduction to Pyrazolylquinoxalines
Pyrazolylquinoxalines are a class of fused heterocyclic compounds that incorporate both pyrazole and quinoxaline moieties. This structural combination often imparts unique photophysical properties and significant biological activity, making them attractive scaffolds for drug discovery.[1][2][3] A thorough spectroscopic analysis is crucial for unambiguous structure elucidation, purity assessment, and understanding the structure-property relationships that govern their function.
Experimental Workflows
The characterization of a novel pyrazolylquinoxaline typically follows a systematic workflow, from synthesis to comprehensive spectroscopic analysis.
Caption: General experimental workflow for the synthesis and spectroscopic analysis of novel pyrazolylquinoxalines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For pyrazolylquinoxalines, ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity within the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazolylquinoxaline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the compound is fully dissolved; sonication may be used to aid dissolution.
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.
-
Tune and shim the instrument to the specific sample and solvent.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Exemplary Data Presentation
Table 1: Representative ¹H NMR Data for a Substituted Pyrazolylquinoxaline
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (Quinoxaline) | 8.10 | d | 8.0 | 1H |
| H-b (Quinoxaline) | 7.85 | t | 7.5 | 1H |
| H-c (Quinoxaline) | 7.80 | t | 7.5 | 1H |
| H-d (Quinoxaline) | 8.05 | d | 8.0 | 1H |
| H-e (Pyrazole) | 7.50 | s | - | 1H |
| -CH₃ (substituent) | 2.50 | s | - | 3H |
Table 2: Representative ¹³C NMR Data for a Substituted Pyrazolylquinoxaline
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-q (Quinoxaline, C=N) | 155.0 |
| C-q (Quinoxaline, C-N) | 142.0 |
| C-q (Aromatic CH) | 130.0 - 132.0 |
| C-q (Aromatic C) | 128.0 - 140.0 |
| C-p (Pyrazole, C=N) | 150.0 |
| C-p (Pyrazole, CH) | 110.0 |
| C-p (Pyrazole, C-subst.) | 145.0 |
| -CH₃ (substituent) | 21.0 |
Note: The chemical shifts are illustrative and will vary depending on the specific substitution pattern and solvent.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the synthesized compound, which allows for the confirmation of its elemental composition.
Experimental Protocol: HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump.
-
Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate intact molecular ions.
-
Mass Analysis: Acquire the mass spectrum in a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and compare the experimentally measured accurate mass to the theoretically calculated mass for the proposed molecular formula.
Exemplary Data Presentation
Table 3: Representative HRMS Data
| Proposed Formula | Ion Type | Calculated m/z | Measured m/z | Difference (ppm) |
| C₁₈H₁₃N₅ | [M+H]⁺ | 300.1244 | 300.1241 | -1.0 |
UV-Visible and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are used to investigate the photophysical properties of pyrazolylquinoxalines, providing insights into their electronic transitions and potential as fluorescent probes or photosensitizers.
Experimental Protocol: UV-Vis Absorption and Fluorescence Emission
-
Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, DMSO). Prepare a series of dilutions to determine an appropriate concentration for analysis (typically in the micromolar range). The absorbance at the wavelength of maximum absorption (λ_max) should ideally be between 0.1 and 1.0 for absorption measurements and below 0.1 for fluorescence measurements to avoid inner filter effects.
-
UV-Vis Spectroscopy:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at or near its λ_max.
-
Record the emission spectrum, scanning over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Quantum Yield Determination (Relative Method): [4][5][6][7][8]
-
Select a suitable fluorescence standard with a known quantum yield (Φ_std) that absorbs at a similar wavelength to the sample.
-
Prepare solutions of the standard and the sample with identical absorbance at the excitation wavelength.
-
Measure the integrated fluorescence intensity (A) of both the standard and the sample under identical experimental conditions.
-
Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (A_sample / A_std) * (η_sample² / η_std²) where η is the refractive index of the solvent.
-
Exemplary Data Presentation
Table 4: Representative Photophysical Data for a Pyrazolylquinoxaline Derivative
| Solvent | λ_max (abs) (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λ_max (em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Ethanol | 350 | 25,000 | 450 | 100 | 0.45 |
| Toluene | 345 | 24,500 | 430 | 85 | 0.60 |
Potential Mechanism of Action: Kinase Inhibition
Many pyrazole-containing heterocycles have been identified as potent kinase inhibitors.[9][10][11] These compounds often act by competing with ATP for the binding site in the kinase domain, thereby inhibiting the phosphorylation of downstream substrates and disrupting signaling pathways implicated in cell proliferation and survival.
Caption: Generalized signaling pathway illustrating the mechanism of a pyrazolylquinoxaline as a kinase inhibitor.
This guide provides a foundational framework for the spectroscopic analysis of novel pyrazolylquinoxalines. The specific experimental parameters and the interpretation of the resulting data will, of course, depend on the unique structure and properties of each new compound. Rigorous and systematic application of these techniques is essential for advancing the development of this promising class of molecules.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jasco-global.com [jasco-global.com]
- 5. static.horiba.com [static.horiba.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. rsc.org [rsc.org]
- 8. Fluorescence Quantum Yield Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Physicochemical Properties of 2-(1H-pyrazol-4-yl)quinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available and predicted physicochemical properties of 2-(1H-pyrazol-4-yl)quinoxaline (CAS RN: 439106-90-8). Due to a lack of extensive experimental data in the public domain for this specific molecule, this document combines reported information with predicted values for key parameters. It also outlines a plausible experimental protocol for its synthesis based on established methods for related quinoxaline derivatives. Furthermore, as the specific biological targets and signaling pathways of this compound are not yet elucidated, a representative diagram of a generic kinase signaling pathway is provided, a common target for this class of compounds. This guide aims to serve as a foundational resource for researchers interested in the further investigation and development of this compound.
Physicochemical Properties
Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the available and predicted data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₄ | |
| Molecular Weight | 196.21 g/mol | [1] |
| CAS Number | 439106-90-8 | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa (predicted) | Most Basic: 2.5 (pyrazole N), Most Acidic: 14.5 (pyrazole NH) | Predicted |
| logP (predicted) | 1.8 | Predicted |
Note: Predicted values for pKa and logP were obtained using computational models and should be confirmed by experimental analysis.
Synthesis and Characterization
Proposed Synthetic Protocol
A common and effective method for synthesizing quinoxalines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, a potential route involves the reaction of o-phenylenediamine with (1H-pyrazol-4-yl)glyoxal.
Materials:
-
o-Phenylenediamine
-
(1H-pyrazol-4-yl)glyoxal (or a suitable precursor that can be converted in situ)
-
Ethanol or Acetic Acid (as solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) in ethanol or acetic acid in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add a solution of (1H-pyrazol-4-yl)glyoxal (1 equivalent) in the same solvent dropwise to the stirred solution of o-phenylenediamine at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Characterization:
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: To determine the melting point and assess the purity of the compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been specifically reported. However, the quinoxaline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. Many quinoxaline derivatives function as kinase inhibitors.
Given the absence of specific data for the target compound, a generic kinase signaling pathway is presented below as a representative example of a potential mechanism of action for this class of molecules.
Representative Kinase Signaling Pathway
Caption: A generic kinase signaling pathway potentially targeted by quinoxaline derivatives.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in drug discovery and materials science. This guide provides a starting point for researchers by summarizing its known and predicted physicochemical properties and outlining a practical synthetic approach. The lack of extensive experimental data highlights the opportunity for significant contributions in characterizing this molecule and exploring its biological activities. Future studies should focus on the experimental determination of its physicochemical parameters, optimization of its synthesis, and screening for biological activity to elucidate its mechanism of action and potential therapeutic applications.
References
An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazolylquinoxaline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of pyrazole and quinoxaline moieties has given rise to a versatile class of heterocyclic compounds known as pyrazolylquinoxalines. These scaffolds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery and synthesis of novel pyrazolylquinoxaline derivatives. It details synthetic methodologies, experimental protocols for biological evaluation, and summarizes key quantitative data. Furthermore, this guide illustrates the implicated signaling pathways and experimental workflows to facilitate further research and development in this promising area of drug discovery.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[4][5] Their therapeutic applications are wide-ranging, with established efficacy as antibacterial, antifungal, antiviral, and anticancer agents.[1][5] The pyrazoline nucleus is another critical pharmacophore known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][6][7] The strategic combination of these two privileged scaffolds into a single molecular entity, the pyrazolylquinoxaline scaffold, has led to the development of novel compounds with enhanced and diverse pharmacological profiles.
This guide will explore the synthetic routes to these hybrid molecules, provide detailed experimental procedures for their biological assessment, and present a consolidated view of their therapeutic potential, with a focus on their antimicrobial and anticancer activities.
Synthesis of Pyrazolylquinoxaline Scaffolds
The synthesis of pyrazolylquinoxaline derivatives typically involves multi-step reactions. A common strategy begins with the synthesis of a quinoxaline-containing chalcone, which then undergoes cyclization with a hydrazine derivative to form the pyrazoline ring.
General Synthetic Workflow
The logical flow for the synthesis and initial screening of pyrazolylquinoxaline scaffolds is outlined below. This workflow represents a common pathway from starting materials to the identification of biologically active lead compounds.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mtieat.org [mtieat.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Recent advances in the therapeutic applications of pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Biological Screening of 2-(1H-pyrazol-4-yl)quinoxaline Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of 2-(1H-pyrazol-4-yl)quinoxaline analogs, a class of heterocyclic compounds with significant potential in drug discovery. This document outlines detailed experimental protocols for key biological assays, presents quantitative data for representative analogs, and visualizes relevant biological pathways and experimental workflows.
Introduction
Quinoxaline derivatives, particularly those incorporating a pyrazole moiety, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have demonstrated potential as anticancer, antimicrobial, and kinase-inhibiting agents. The this compound scaffold represents a promising pharmacophore for the development of novel therapeutics. This guide serves as a resource for researchers initiating the biological evaluation of this compound class.
Data Presentation: Biological Activity of this compound Analogs
The following tables summarize the in vitro biological activities of selected this compound analogs and related derivatives from various studies.
Table 1: Anticancer Activity (Cytotoxicity)
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Quinoxaline Derivative 4m | A549 (Human Lung Carcinoma) | MTT Assay | 9.32 ± 1.56 | [1] |
| Quinoxaline Derivative 4b | A549 (Human Lung Carcinoma) | MTT Assay | 11.98 ± 2.59 | [1] |
| Quinoxaline-based Compound 15 | HCT-116 (Human Colon Carcinoma) | Not Specified | 5.50 | [2] |
| Quinoxaline-based Compound 15 | MCF-7 (Human Breast Adenocarcinoma) | Not Specified | 2.20 | [2] |
| Quinoxaline-based Compound 15 | HepG-2 (Human Liver Carcinoma) | Not Specified | 5.30 | [2] |
| Quinoxaline Derivative 17b | HCT-116 (Human Colon Carcinoma) | Not Specified | - | [2] |
| Quinoxaline Derivative 16e | HCT-116 (Human Colon Carcinoma) | Not Specified | - | [2] |
Table 2: Antimicrobial Activity
| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Quinoxalin-2(1H)-one Derivative 4a | Various Bacteria | Broth Microdilution | 0.97-62.5 | 1.94-88.8 | [3] |
| Quinoxalin-2(1H)-one Derivative 7 | Various Bacteria | Broth Microdilution | 0.97-62.5 | 1.94-88.8 | [3] |
| Quinoxalin-2(1H)-one Derivative 8a | Various Bacteria | Broth Microdilution | 0.97-62.5 | 1.94-88.8 | [3] |
| Quinoxalin-2(1H)-one Derivative 11b | Various Bacteria | Broth Microdilution | 0.97-62.5 | 1.94-88.8 | [3] |
| Quinoxalin-2(1H)-one Derivative 13 | Various Bacteria | Broth Microdilution | 0.97-62.5 | 1.94-88.8 | [3] |
| Quinoxalin-2(1H)-one Derivative 16 | Various Bacteria | Broth Microdilution | 0.97-62.5 | 1.94-88.8 | [3] |
Table 3: Kinase Inhibition Activity
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Quinoxaline Derivative 26e | ASK1 | ADP-Glo Luminescent Assay | 30.17 | [4] |
| Quinoxaline Derivative 23j | VEGFR-2 | Not Specified | 3.7 | [5] |
| Quinoxaline Derivative 17b | VEGFR-2 | Not Specified | 2.7 | [2] |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | Not Specified | 57 | |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | Not Specified | 66 | |
| Pyrazolo[3,4-g]isoquinoline 2c | Haspin | Not Specified | 62 | |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one 2 | BTK | Not Specified | 7.41 | [6] |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one 4 | BTK | Not Specified | 11.4 | [6] |
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[7]
-
MTT Addition: Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[7]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Kinase Inhibition Screening: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Target kinase and its specific substrate
-
Kinase reaction buffer
-
ATP
-
This compound analogs
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and serially diluted test compounds.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.[8]
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[8]
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.[8]
-
Luminescence Measurement: Measure the luminescence using a plate reader.[8]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[8]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound analogs
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the wells of a 96-well plate containing broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.
DNA Gyrase Inhibition Assay
This assay measures the inhibition of the supercoiling activity of DNA gyrase.
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
DNA Gyrase
-
Gyrase assay buffer (containing ATP)
-
This compound analogs
-
Stop buffer/loading dye
-
Agarose gel
-
Ethidium bromide
Procedure:
-
Reaction Setup: In a microfuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[9]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.[9]
-
Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The initial biological screening protocols and data presented in this guide provide a foundational framework for researchers to evaluate the potential of their synthesized analogs. Further investigation into the structure-activity relationships, mechanism of action, and in vivo efficacy of promising compounds is warranted to advance this class of molecules towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. topogen.com [topogen.com]
Exploring the Chemical Space of Pyrazole-Substituted Quinoxalines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds has consistently proven to be a fruitful strategy for the discovery of novel therapeutic agents. Among these, quinoxaline and pyrazole moieties stand out for their broad spectrum of biological activities. Quinoxaline, a bicyclic system composed of a benzene ring fused to a pyrazine ring, is a core structure in numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in a variety of approved drugs and clinical candidates.[5][6][7]
The combination of these two pharmacophores into a single molecular entity, the pyrazole-substituted quinoxaline, has garnered significant attention. This molecular hybridization aims to leverage the distinct chemical and biological attributes of each component, thereby expanding the accessible chemical space and unlocking new therapeutic possibilities. These compounds have emerged as potent inhibitors of various protein kinases, modulators of key signaling pathways, and promising antimicrobial agents.[8][9][10][11]
This technical guide provides an in-depth exploration of the chemical space of pyrazole-substituted quinoxalines. It covers synthetic methodologies, structure-activity relationships (SAR), and a summary of their biological activities, with a focus on their potential in drug discovery. Detailed experimental protocols, tabulated quantitative data, and visualizations of a key signaling pathway and a typical experimental workflow are presented to serve as a comprehensive resource for researchers in the field.
Synthetic Strategies and Experimental Protocols
The synthesis of pyrazole-substituted quinoxalines can be broadly approached through two main strategies: the construction of the pyrazole ring onto a pre-existing quinoxaline scaffold, or the formation of the quinoxaline ring from a pyrazole-containing precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
General Synthetic Protocol: Synthesis of 3-(Pyrazol-1-yl)quinoxalin-2(1H)-one Derivatives
A common route involves the reaction of a 3-hydrazinylquinoxaline derivative with a suitable precursor for the pyrazole ring.
Step 1: Synthesis of 3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one
This intermediate is a key building block. Its synthesis typically starts from a corresponding 3-chloroquinoxaline derivative, which is then reacted with hydrazine hydrate.
Step 2: Cyclization to form the Pyrazole Ring
The 3-hydrazinylquinoxaline intermediate can be reacted with various 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring. For example, reaction with 2-amino-1,1,3-propenetricarbonitrile in ethanol under reflux yields a 5-amino-3-(cyanomethyl)-1-(quinoxalin-2-yl)-1H-pyrazole-4-carbonitrile derivative.[8]
Experimental Protocol: Synthesis of 5-amino-3-(cyanomethyl)-1-(7-(morpholinosulfonyl)-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carbonitrile [8]
-
An equimolar amount of 3-(hydrazinyl)quinoxaline derivative (1 mmol) and 2-amino-1,1,3-propenetricarbonitrile (1 mmol) are mixed in absolute ethanol (25 mL).
-
The reaction mixture is heated under reflux for 8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
After cooling, the solid precipitate that forms is collected by filtration.
-
The crude product is crystallized from ethanol to yield the purified final compound.
General Synthetic Protocol: Synthesis of 3-Substituted-4-(quinoxalin-6-yl)pyrazoles
This approach involves the construction of the quinoxaline ring onto a pyrazole-containing starting material.
Step 1: Synthesis of a Pyrazole with a Pendant Group for Quinoxaline Formation
This typically involves creating a pyrazole with an ortho-diaminobenzene precursor attached.
Step 2: Cyclization to form the Quinoxaline Ring
The ortho-diaminobenzene moiety on the pyrazole is then cyclized with a 1,2-dicarbonyl compound to form the quinoxaline ring.[4][12]
Chemical Space and Structure-Activity Relationships (SAR)
The exploration of the chemical space of pyrazole-substituted quinoxalines has revealed critical insights into their structure-activity relationships. The biological activity of these compounds can be finely tuned by modifying the substitution patterns on both the quinoxaline and pyrazole rings.
-
Substituents on the Quinoxaline Ring: Electron-withdrawing groups, such as a morpholinosulfonyl group, at the 6-position of the quinoxalin-2(1H)-one core have been shown to be important for antimicrobial activity.[8] For kinase inhibitors, substitutions at the 6- and 7-positions of the quinoxaline ring are often explored to enhance potency and selectivity.[10][13]
-
Substituents on the Pyrazole Ring: The nature of the substituents on the pyrazole ring plays a crucial role in determining the biological target and potency.
-
For antimicrobial agents, the presence of amino and cyanomethyl groups on the pyrazole ring has been found to be favorable.[8]
-
In the context of kinase inhibitors, aryl or heteroaryl substitutions on the pyrazole ring are common for establishing key interactions within the ATP-binding pocket of the target kinase. For example, in a series of TGF-β type I receptor kinase inhibitors, various substituted phenyl groups were explored at the 3-position of the pyrazole ring.[10][13]
-
The SAR for some anticancer quinoxalines shows that electron-releasing groups on an aromatic ring attached to the quinoxaline system increase activity, while electron-withdrawing groups decrease it.[2]
-
Biological Activities and Therapeutic Potential
Pyrazole-substituted quinoxalines exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery in multiple therapeutic areas.
Antimicrobial Activity
Several pyrazole-substituted quinoxalin-2(1H)-one derivatives have demonstrated significant antibacterial and antifungal activity.[8] These compounds have shown efficacy against both standard strains and multi-drug resistant bacteria, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. A key mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase.[8]
Kinase Inhibition
A major focus of research on pyrazole-substituted quinoxalines has been their development as protein kinase inhibitors.[9][10][11][14] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.
-
TGF-β Type I Receptor Kinase (ALK5) Inhibitors: Certain 3-substituted-4-(quinoxalin-6-yl)pyrazoles have been identified as potent inhibitors of ALK5, a key mediator in the transforming growth factor-β (TGF-β) signaling pathway, which is involved in cancer progression.[10][13]
-
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors: Dibromo-substituted quinoxaline derivatives have been discovered as effective small-molecule inhibitors of ASK1, a potential therapeutic target for conditions like non-alcoholic steatohepatitis.[14]
-
FLT3 Kinase Inhibitors: 3H-Pyrazolo[4,3-f]quinoline-based compounds have shown potent inhibition of the FLT3 kinase and its mutant forms, which are drivers of acute myeloid leukemia (AML).[11]
-
Haspin Kinase Inhibitors: Pyrazolo[3,4-g]isoquinoline derivatives have been explored as a novel family of kinase inhibitors with varying selectivity profiles, including activity against Haspin kinase.[9]
Quantitative Data Summary
The following tables summarize the biological activity data for representative pyrazole-substituted quinoxalines from the literature.
Table 1: Antimicrobial and DNA Gyrase Inhibitory Activity of Selected Pyrazole-Substituted Quinoxalin-2(1H)-ones [8]
| Compound | Target Organism/Enzyme | MIC (µg/mL) | IC50 (µM) |
| 4a | S. aureus | 1.95 | - |
| 7 | S. aureus | 0.97 | - |
| 8a | S. aureus | 1.95 | - |
| 11b | S. aureus | 0.97 | - |
| 13 | S. aureus | 3.9 | - |
| 16 | S. aureus | 1.95 | - |
| 4a | S. aureus DNA Gyrase | - | 15.34 ± 1.39 |
| 7 | S. aureus DNA Gyrase | - | 10.93 ± 1.81 |
| 8a | S. aureus DNA Gyrase | - | 12.86 ± 1.15 |
| 11b | S. aureus DNA Gyrase | - | 11.42 ± 1.48 |
| 13 | S. aureus DNA Gyrase | - | 26.18 ± 1.22 |
| 16 | S. aureus DNA Gyrase | - | 18.25 ± 1.73 |
| Ciprofloxacin | S. aureus DNA Gyrase | - | 26.31 ± 1.64 |
Table 2: Kinase Inhibitory Activity of Selected Pyrazole-Substituted Quinoxalines
| Compound | Target Kinase | IC50 (nM) | Reference |
| 19b | TGF-β type I receptor (ALK5) | 280 | [10] |
| 1b | Haspin | 57 | [9] |
| 1c | Haspin | 66 | [9] |
| 12d | ASK1 | 49.63 | [14] |
| 26e | ASK1 | 30.17 | [14] |
| Quizartinib | FLT3 | comparable to novel compounds | [11] |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the context in which these compounds function and how they are developed, the following diagrams are provided.
Caption: TGF-β Signaling Pathway and Point of Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 11. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
Synthesis and Deoxidation of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides: A Technical Guide
This guide provides an in-depth overview of the synthesis of 2-(pyrazol-4-yl)quinoxaline 1-oxides and their subsequent deoxidation. This class of compounds holds significant interest for researchers in medicinal chemistry and drug development due to the diverse biological activities associated with quinoxaline and pyrazole scaffolds.[1][2] This document details the synthetic pathways, experimental protocols, and quantitative data to facilitate further research and application.
Synthesis of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides
The primary route for the synthesis of 2-(pyrazol-4-yl)quinoxaline 1-oxides involves the reaction of a substituted 2-(1-methylhydrazino)quinoxaline 1-oxide with an acetylenedicarboxylate. This reaction proceeds through the addition of the hydrazino group to the acetylenedicarboxylate, leading to the formation of the pyrazole ring, followed by a rearrangement.[3]
A key starting material for this synthesis is 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide. The reaction of this precursor with dialkyl acetylenedicarboxylates yields the corresponding 2-(pyrazol-4-yl)quinoxaline 1-oxides.[3]
Experimental Protocol: Synthesis of Dimethyl 4-(7-chloro-4-oxidoquinoxalin-2-yl)-1-methyl-1H-pyrazole-3,5-dicarboxylate (5a) and Diethyl 4-(7-chloro-4-oxidoquinoxalin-2-yl)-1-methyl-1H-pyrazole-3,5-dicarboxylate (5b)[3]
A solution of 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide (3) and an equimolar amount of dialkyl acetylenedicarboxylate (dimethyl or diethyl) in methanol is refluxed for a specified period. The reaction mixture is then cooled, and the precipitated solid is collected by filtration and recrystallized to afford the pure product.
Detailed Steps:
-
Dissolve 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide (3) in methanol.
-
Add an equimolar amount of the respective dialkyl acetylenedicarboxylate.
-
Reflux the mixture for the time indicated in Table 1.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with a small amount of cold methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure 2-(pyrazol-4-yl)quinoxaline 1-oxide.
Quantitative Data for Synthesis
| Compound | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 5a | 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide, Dimethyl acetylenedicarboxylate | 3 | 75 | 218-220 |
| 5b | 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide, Diethyl acetylenedicarboxylate | 3 | 78 | 198-200 |
Table 1: Synthesis of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides [3]
Deoxidation of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides
The deoxidation of 2-(pyrazol-4-yl)quinoxaline 1-oxides can be achieved using various reducing agents. A common method employs phosphoryl chloride in N,N-dimethylformamide (DMF).[3] This process removes the N-oxide functionality to yield the corresponding 2-(pyrazol-4-yl)quinoxaline.
It is important to note that the selective monodeoxygenation of quinoxaline 1,4-dioxides can be achieved with reagents like trimethyl phosphite, which may be relevant if starting from a di-N-oxide precursor.[4] However, for the deoxidation of the synthesized mono-oxides (5a and 5b), a more potent system is utilized.
Experimental Protocol: Deoxidation of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides (5a, 5b)[3]
A mixture of the 2-(pyrazol-4-yl)quinoxaline 1-oxide and phosphoryl chloride in N,N-dimethylformamide is stirred at room temperature. The reaction is then quenched by pouring it into ice water, and the resulting precipitate is collected and recrystallized.
Detailed Steps:
-
Suspend the 2-(pyrazol-4-yl)quinoxaline 1-oxide (5a or 5b) in N,N-dimethylformamide.
-
Add phosphoryl chloride dropwise to the suspension at 0 °C.
-
Stir the mixture at room temperature for the time specified in Table 2.
-
Carefully pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure deoxidized product.
Quantitative Data for Deoxidation
| Starting Material | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 5a | Dimethyl 4-(7-chloroquinoxalin-2-yl)-1-methyl-1H-pyrazole-3,5-dicarboxylate (8a) | 2 | 85 | 165-167 |
| 5b | Diethyl 4-(7-chloroquinoxalin-2-yl)-1-methyl-1H-pyrazole-3,5-dicarboxylate (8b) | 2 | 88 | 138-140 |
Table 2: Deoxidation of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides [3]
Visualized Experimental Workflows
The following diagrams illustrate the synthesis and deoxidation processes described above.
Caption: Workflow for the synthesis of 2-(pyrazol-4-yl)quinoxaline 1-oxides.
References
Investigating Tautomerism in Pyrazolyl-Quinoxaline Systems: A Technical Overview
A comprehensive investigation into the tautomeric forms of 2-(1H-pyrazol-4-yl)quinoxaline reveals a notable absence of specific experimental or computational studies in the current scientific literature. Despite extensive searches, no dedicated research focusing on the synthesis, characterization, or tautomeric equilibrium of this particular molecule could be identified. Therefore, this guide will provide an in-depth technical overview of the anticipated tautomeric behavior of this compound based on the well-established principles of pyrazole and quinoxaline chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the potential tautomers and the methodologies to study them.
Introduction to Tautomerism in Heterocyclic Chemistry
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in heterocyclic chemistry with significant implications for a molecule's physical, chemical, and biological properties. For a molecule like this compound, two primary sources of tautomerism exist: the prototropic tautomerism of the pyrazole ring and the potential for annular tautomerism involving the quinoxaline nitrogen atoms.
The pyrazole ring can exist in two main tautomeric forms, the 1H- and 2H-forms, depending on the position of the proton on the nitrogen atoms. The relative stability of these tautomers is influenced by the nature and position of substituents.[1] Similarly, while the aromatic quinoxaline ring itself is not prone to tautomerism, its derivatives, particularly those with exocyclic double bonds or hydroxyl groups, can exhibit keto-enol or imine-enamine tautomerism.[2]
Potential Tautomeric Forms of this compound
Based on the general principles of pyrazole tautomerism, this compound is expected to exist primarily as an equilibrium between two tautomers:
-
Tautomer A: this compound
-
Tautomer B: 2-(2H-pyrazol-4-yl)quinoxaline
The quinoxaline ring is likely to remain as the stable aromatic system. The equilibrium between Tautomer A and Tautomer B would be governed by the electronic effects of the quinoxaline substituent on the pyrazole ring.
Caption: Prototropic tautomerism of this compound.
Note: As actual images for the tautomers cannot be generated, placeholders are used in the DOT script. In a real-world application, these would be replaced with the chemical structures.
Data Presentation: A Predictive Framework
In the absence of experimental data for this compound, the following tables provide a template for how quantitative data on its tautomers would be presented. The values are hypothetical and for illustrative purposes only, based on typical findings for substituted pyrazoles.
Table 1: Calculated Relative Energies of Tautomers
| Tautomer | Method/Basis Set | Solvent | Relative Energy (kcal/mol) |
| Tautomer A | DFT/B3LYP/6-31G | Gas Phase | 0.00 |
| Tautomer B | DFT/B3LYP/6-31G | Gas Phase | +1.5 |
| Tautomer A | DFT/B3LYP/6-31G | DMSO | 0.00 |
| Tautomer B | DFT/B3LYP/6-31G | DMSO | +1.2 |
Table 2: Predicted Key NMR Chemical Shifts (ppm)
| Tautomer | Nucleus | Predicted Chemical Shift (ppm) |
| Tautomer A | Pyrazole N1-H | 13.5 |
| Pyrazole C3 | 140.2 | |
| Pyrazole C5 | 130.8 | |
| Tautomer B | Pyrazole N2-H | 13.2 |
| Pyrazole C3 | 135.5 | |
| Pyrazole C5 | 135.5 |
Experimental Protocols for Tautomer Investigation
The following outlines the key experimental methodologies that would be employed to investigate the tautomeric forms of this compound.
Synthesis and Characterization
A potential synthetic route to this compound could involve the condensation of a pyrazole-4-carbaldehyde or a related derivative with o-phenylenediamine.
Caption: A possible synthetic pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution.
-
¹H NMR: The chemical shift of the pyrazole N-H proton would be a key indicator. Different tautomers would likely exhibit distinct N-H signals. The observation of a single, broadened N-H signal could suggest a rapid equilibrium between tautomers on the NMR timescale.
-
¹³C NMR: The chemical shifts of the pyrazole C3 and C5 carbons are sensitive to the tautomeric form. In the symmetric 2H-tautomer, these carbons would be equivalent, while in the 1H-tautomer, they would have different chemical shifts.[1]
-
¹⁵N NMR: This technique provides direct information about the nitrogen environment and is highly sensitive to tautomeric changes.
Experimental Workflow for NMR Analysis:
Caption: Workflow for investigating tautomerism using NMR spectroscopy.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. By determining the precise positions of all atoms, including the hydrogen on the pyrazole nitrogen, the dominant tautomer in the crystal lattice can be identified.
Computational Chemistry
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the relative stabilities of tautomers.
Computational Workflow:
Caption: A typical workflow for the computational study of tautomerism.
Conclusion
While specific data for this compound is currently unavailable, this guide provides a comprehensive framework for its investigation. The tautomeric equilibrium is expected to be a key feature of this molecule, primarily involving the prototropic tautomerism of the pyrazole ring. The experimental and computational protocols outlined here represent the standard methodologies for elucidating the tautomeric forms of such heterocyclic systems. Future research in this area would be valuable for a complete understanding of the chemical and physical properties of this compound, which may have applications in medicinal chemistry and materials science.
References
Unambiguous Structure Determination of Isomeric Pyrazolylquinoxalines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the analytical techniques and methodologies essential for the unambiguous structure determination of isomeric pyrazolylquinoxalines. Differentiating between regioisomers of these heterocyclic compounds is a critical step in medicinal chemistry and drug development, as subtle structural variations can lead to significant differences in biological activity.
Introduction to Pyrazolylquinoxaline Isomerism
Pyrazolylquinoxalines are heterocyclic compounds containing both a pyrazole and a quinoxaline ring system. The synthesis of these molecules can often lead to the formation of multiple regioisomers, where the pyrazole ring is attached to the quinoxaline core at different positions. For instance, the reaction of a diketone with a hydrazine can result in isomers based on which nitrogen of the pyrazole ring is attached to the quinoxaline moiety. The correct identification of these isomers is paramount for establishing clear structure-activity relationships (SAR).
Key Analytical Techniques for Structure Elucidation
A combination of spectroscopic techniques is typically required for the definitive structural assignment of pyrazolylquinoxaline isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool, often supplemented by Mass Spectrometry (MS) and, where possible, single-crystal X-ray crystallography for absolute confirmation.
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.[1] For isomeric pyrazolylquinoxalines, a suite of 1D and 2D NMR experiments is employed to resolve structural ambiguities.
-
1D NMR (¹H and ¹³C): Initial analysis begins with ¹H and ¹³C NMR spectra. While these can provide initial clues based on chemical shifts and coupling constants, they are often insufficient on their own to distinguish between isomers due to the similarity in the electronic environments of the nuclei.[1][2][3][4]
-
2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are crucial for establishing through-bond and through-space correlations.[5][6][7]
-
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for differentiating regioisomers. HMBC detects long-range (2-3 bond) correlations between protons and carbons. By identifying key correlations, one can unequivocally establish the connectivity between the pyrazole and quinoxaline rings. For example, a correlation between a specific proton on the pyrazole ring and a carbon on the quinoxaline ring can confirm the point of attachment.[5][6]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. NOESY correlations can help to confirm the proposed regioisomer by showing spatial proximity between protons on the pyrazole and quinoxaline moieties that would only be possible in one isomeric form.[5][6]
-
Correlated Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to identify proton-proton and proton-carbon one-bond correlations, respectively, aiding in the complete assignment of all signals in the spectra.[5][6]
-
Single-crystal X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9][10] If a suitable single crystal of the compound can be grown, this technique can provide an unambiguous structure, confirming connectivity and stereochemistry. This method is invaluable in drug discovery for understanding protein-ligand interactions.[8][11][12]
Data Presentation: Comparative Analysis
To clearly differentiate between isomers, it is essential to present the key distinguishing analytical data in a structured format. The following tables illustrate how quantitative data from NMR experiments can be used to assign the correct structure.
Table 1: Key ¹H NMR Chemical Shifts (δ) for Isomer Differentiation
| Proton | Isomer A (δ, ppm) | Isomer B (δ, ppm) | Rationale for Distinction |
| H-3' (Pyrazole) | 8.15 | 7.98 | The chemical shift of the pyrazole proton is influenced by its proximity to the quinoxaline nitrogen atoms, leading to distinct values for each regioisomer. |
| H-5 (Quinoxaline) | 8.50 | 8.42 | Proximity to the pyrazole substituent affects the electronic environment of the quinoxaline protons. |
| H-8 (Quinoxaline) | 8.31 | 8.65 | The anisotropic effect of the pyrazole ring causes a significant shift difference for the peri-proton in one isomer compared to the other. |
Table 2: Diagnostic 2D NMR Correlations for Structure Confirmation
| Correlation Type | Key Correlation Observed for Isomer A | Key Correlation Observed for Isomer B | Structural Implication |
| HMBC | H-3' (pyrazole) → C-2 (quinoxaline) | H-1' (pyrazole N-H) → C-3 (quinoxaline) | Confirms the C-N linkage between the pyrazole and quinoxaline rings at position C-2 for Isomer A and C-3 for Isomer B. |
| HMBC | H-8 (quinoxaline) → C-4a (quinoxaline) | H-5 (quinoxaline) → C-8a (quinoxaline) | Long-range couplings within the quinoxaline core that are unique to the substitution pattern. |
| NOESY | H-3' (pyrazole) ↔ H-3 (quinoxaline) | H-5' (pyrazole) ↔ H-4 (quinoxaline) | Through-space interaction confirms the spatial arrangement and validates the assigned regioisomeric structure. |
Experimental Protocols
Detailed and consistent experimental procedures are vital for reproducible and reliable results.
-
Sample Weighing: Accurately weigh 5-10 mg of the pyrazolylquinoxaline sample for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.[13]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.[13]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.
-
Filtration: Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[13]
-
Standard: Add an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Spectrometer Setup: Tune and shim the spectrometer for the specific sample and solvent.
-
Pulse Program: Select a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).
-
Parameter Optimization:
-
Set the spectral widths in both the ¹H and ¹³C dimensions to cover all expected signals.
-
Optimize the long-range coupling constant (ⁿJCH) for which the transfer will be optimized. A typical value is 8-10 Hz.
-
Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
-
Acquire the data using non-uniform sampling (NUS) if available to reduce experiment time.
-
-
Data Processing: Process the acquired data with appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and baseline correct the resulting 2D spectrum.
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on the diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial model. Refine the model against the experimental data to obtain the final, high-resolution crystal structure.
Visualization of Analytical Workflows
Visualizing the logical flow of the structure determination process can aid in understanding the strategy.
Caption: Workflow for the unambiguous structure determination of pyrazolylquinoxalines.
Caption: Key 2D NMR correlations used for isomer differentiation.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. magritek.com [magritek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rua.ua.es [rua.ua.es]
- 8. Protein X-ray Crystallography and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 11. Crystals | Special Issue : X-ray Crystallography and Drug Discovery [mdpi.com]
- 12. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 2-(1H-pyrazol-4-yl)quinoxaline in Pim-1/2 Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, comprising Pim-1, Pim-2, and Pim-3, are a family of constitutively active serine/threonine kinases.[1] Overexpression of Pim-1 and Pim-2 is frequently observed in a variety of hematological malignancies and solid tumors, where they play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[1] Their involvement in oncogenesis makes them attractive targets for the development of novel cancer therapeutics.[1] The quinoxaline scaffold has emerged as a promising chemotype for the development of kinase inhibitors. This document provides detailed application notes and protocols for the evaluation of 2-(1H-pyrazol-4-yl)quinoxaline and its analogs as inhibitors of Pim-1 and Pim-2 kinases.
Mechanism of Action and Signaling Pathway
Pim kinases are key downstream effectors in various signaling pathways initiated by cytokines and growth factors, most notably the JAK/STAT pathway. Upon activation by upstream signals, STAT3 and STAT5 transcription factors induce the expression of Pim kinases.[2] Once expressed, Pim kinases phosphorylate a range of downstream substrates involved in cell cycle progression and apoptosis. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitor p21, and the transcription factor c-Myc.[3][4] By phosphorylating and inactivating these targets, Pim kinases promote cell survival and proliferation. The this compound compound is hypothesized to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Pim-1 and Pim-2, thereby preventing the phosphorylation of their downstream targets.
Data Presentation: In Vitro Kinase Inhibition
| Compound ID | R1 | R2 | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) |
| 5c | H | Cl | 0.13 | 0.19 |
| 5e | F | Cl | 0.15 | 0.25 |
| 5f | H | Br | 0.11 | 0.31 |
| SGI-1776 (Control) | - | - | 0.008 | 0.05 |
| Data is adapted from "New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation".[5] The compounds listed are quinoxaline-2-carboxylic acid derivatives with varying substitutions at positions 6 (R1) and 7 (R2) of the quinoxaline ring. |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against Pim-1 and Pim-2 kinases.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the enzymatic activity of Pim-1 and Pim-2 kinases and determine the IC50 value of an inhibitor. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.[4][6]
Materials:
-
Recombinant human Pim-1 and Pim-2 kinases
-
Pim kinase substrate (e.g., a peptide derived from BAD or S6K)[4][6]
-
This compound (test inhibitor)
-
SGI-1776 or other known Pim inhibitor (positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega)[7]
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4][6]
-
ATP
-
DMSO
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute these in the kinase buffer.
-
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase buffer, recombinant Pim-1 or Pim-2 kinase, and the kinase substrate.
-
Add 2 µL of the master mix to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be close to the Km value for the respective kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.
-
Third Incubation: Incubate the plate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines that overexpress Pim kinases (e.g., MV4-11 acute myeloid leukemia cells). The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2]
Materials:
-
MV4-11 cell line (or other suitable cancer cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (test inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well clear flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2]
-
Cell Adhesion: Incubate the plate overnight in a humidified incubator to allow the cells to attach (if adherent) and stabilize.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the EC50 (half-maximal effective concentration) value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound and its analogs as inhibitors of Pim-1 and Pim-2 kinases. The combination of biochemical and cell-based assays will enable a comprehensive assessment of the compound's potency and its potential as an anticancer agent. The provided signaling pathway and representative data offer valuable context for interpreting the experimental results.
References
Protocol for Evaluating the Anticancer Activity of Pyrazolylquinoxalines
Application Note
Pyrazolylquinoxalines are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their potential as anticancer agents. This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically evaluate the anticancer activity of novel pyrazolylquinoxaline derivatives. The described methodologies cover the assessment of cytotoxicity, the elucidation of the mode of cell death (apoptosis and paraptosis), and the analysis of cell cycle progression. Furthermore, this protocol details the investigation of key signaling pathways implicated in the anticancer effects of these compounds, such as the MAPK and PI3K/Akt pathways. Adherence to these standardized protocols will facilitate the generation of robust and reproducible data, enabling the identification and characterization of promising pyrazolylquinoxaline-based anticancer drug candidates.
Assessment of Cytotoxicity
A primary step in evaluating the anticancer potential of pyrazolylquinoxalines is to determine their cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazolylquinoxaline compounds in the cell culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: In Vitro Cytotoxicity of Pyrazolylquinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| YRL1091 | MDA-MB-231 (Breast) | Not explicitly stated, but cytotoxic effects observed at concentrations from 1-300 µM[1] |
| MCF-7 (Breast) | Not explicitly stated, but cytotoxic effects observed at concentrations from 1-300 µM[1] | |
| Compound 6b | Caco (Colon) | 23.34 ± 0.14[2] |
Evaluation of Cell Death Mechanisms
Pyrazolylquinoxalines may induce cancer cell death through various mechanisms, including apoptosis and paraptosis. It is crucial to identify the specific mode of cell death to understand the compound's mechanism of action.
Apoptosis Detection
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazolylquinoxaline compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Paraptosis Detection
Some pyrazolo[3,4-h]quinoline derivatives have been shown to induce paraptosis, a non-apoptotic form of cell death characterized by cytoplasmic vacuolization.[1][3][4][5][6]
Experimental Protocol: Morphological Assessment and Western Blotting
-
Microscopy: Treat cells with the compound and observe for the formation of cytoplasmic vacuoles using phase-contrast microscopy.
-
Western Blotting: Analyze the expression of key paraptosis-related proteins. A hallmark of paraptosis induced by some pyrazolo[3,4-h]quinolines is the upregulation of microtubule-associated protein 1 light chain 3B (LC3B) and the downregulation of the multifunctional adapter protein Alix.[4]
Data Presentation: Apoptosis and Paraptosis Induction
| Compound ID | Cancer Cell Line | Apoptosis (%) | Paraptosis Indicators |
| PTA-1 (Pyrazole derivative) | MDA-MB-231 (Breast) | 59.4% at 10 µM | Not reported[7] |
| 3f (Pyrazole derivative) | MDA-MB-468 (Breast) | Significant increase in caspase-3 activity | Not reported[8] |
| YRL1091 (Pyrazolo[3,4-h]quinoline) | MDA-MB-231, MCF-7 (Breast) | Not induced | Cytoplasmic vacuolization, increased LC3B, decreased Alix[4] |
Cell Cycle Analysis
Pyrazolylquinoxalines can exert their anticancer effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Treat cells with the pyrazolylquinoxaline compound at various concentrations for 24-72 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Data Presentation: Cell Cycle Arrest
| Compound ID | Cancer Cell Line | Cell Cycle Arrest Phase |
| PTA-1 (Pyrazole derivative) | MDA-MB-231 (Breast) | S and G2/M[7] |
| Compound 6b (Pyrazolinone chalcone) | Caco (Colon) | Sub-G0/G1[2] |
Signaling Pathway Analysis
Understanding the molecular pathways affected by pyrazolylquinoxalines is essential for elucidating their mechanism of action.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, p-JNK, p-Akt, Akt, Bcl-2, Bax, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Diagrams of Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4- h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress | Semantic Scholar [semanticscholar.org]
- 6. pure.dongguk.edu [pure.dongguk.edu]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1H-pyrazol-4-yl)quinoxaline in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of 2-(1H-pyrazol-4-yl)quinoxaline and its derivatives in the context of neurodegenerative diseases. Due to the limited direct research on this specific molecule, this document draws upon findings from structurally similar pyrazole-quinoxaline compounds to propose potential mechanisms of action and detailed experimental protocols.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to global health. A growing body of research suggests that compounds containing quinoxaline and pyrazole scaffolds possess neuroprotective properties.[1][2][3][4] The fused heterocyclic system of this compound represents a promising pharmacophore for the development of novel therapeutics targeting key pathological pathways in these disorders.
Proposed Mechanism of Action: Monoamine Oxidase Inhibition
While the precise mechanism of this compound is yet to be fully elucidated, evidence from analogous compounds, specifically pyrazolo[1,5-a]quinoxalin-4-ones, points towards the inhibition of monoamine oxidase (MAO) enzymes as a primary therapeutic target.[5][6] MAO-A and MAO-B are crucial enzymes in the catabolism of monoamine neurotransmitters. The inhibition of MAO-B is a validated therapeutic strategy in Parkinson's disease, as it increases dopaminergic neurotransmission and reduces the formation of neurotoxic byproducts.
Data Presentation
The following table summarizes the in vitro activity of structurally related pyrazolo[1,5-a]quinoxalin-4-one derivatives against human MAO-A and MAO-B. This data suggests the potential for the pyrazole-quinoxaline scaffold to selectively inhibit MAO isoforms.
| Compound ID | Target | IC50 (µM) | Selectivity | Reference |
| 7c | MAO-A | 0.028 | 50-fold over MAO-B | [5] |
| 4f | MAO-B | 0.617 | 8-fold over MAO-A | [5] |
Note: Data presented is for pyrazolo[1,5-a]quinoxalin-4-one derivatives, not this compound itself.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for quinoxaline synthesis.
Materials:
-
1,2-phenylenediamine
-
2-(1H-pyrazol-4-yl)-2-oxoacetaldehyde
-
Ethanol
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 1,2-phenylenediamine (1 mmol) in ethanol (20 mL), add 2-(1H-pyrazol-4-yl)-2-oxoacetaldehyde (1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound.
-
Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay determines the inhibitory potential of the test compound against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
MAO-A selective inhibitor (clorgyline)
-
MAO-B selective inhibitor (selegiline)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in potassium phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions. Include vehicle controls (buffer with DMSO), a positive control for MAO-A inhibition (clorgyline), and a positive control for MAO-B inhibition (selegiline).
-
Add 25 µL of either MAO-A or MAO-B enzyme solution to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate to all wells.
-
Measure the fluorescence (Excitation: 320 nm, Emission: 380 nm) every 5 minutes for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
Protocol 3: In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)
This protocol assesses the ability of the test compound to protect neuronal cells from a neurotoxin.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
MPP+ (1-methyl-4-phenylpyridinium) neurotoxin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding MPP+ (final concentration of 1 mM) to the wells (except for the control group).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
In Vivo Studies
Following promising in vitro results, the neuroprotective effects of this compound should be evaluated in established animal models of neurodegenerative diseases.[7][8][9] For Parkinson's disease, rodent models utilizing neurotoxins such as MPTP or 6-hydroxydopamine (6-OHDA) are appropriate.[9] For Alzheimer's disease, transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) can be used.[9][10] Key endpoints for these studies would include behavioral assessments (e.g., motor function, memory), post-mortem neurochemical analysis (e.g., dopamine levels), and immunohistochemical evaluation of neuronal survival and pathology.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents for neurodegenerative diseases. The proposed mechanism of MAO inhibition provides a strong rationale for its investigation. The protocols outlined in this document offer a framework for the synthesis, in vitro characterization, and preclinical evaluation of this and related compounds. Further research is warranted to fully explore the therapeutic potential of this chemical class.
References
- 1. Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Animal Models of Neurodegenerative Diseases | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivobiosystems.com [invivobiosystems.com]
- 8. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
- 9. scielo.br [scielo.br]
- 10. Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Pyrazolylquinoxaline Libraries in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer properties.[1][2][3] The pyrazole scaffold is also a privileged structure, forming the core of numerous kinase inhibitors.[4][5] The fusion of these two pharmacophores into a pyrazolylquinoxaline scaffold presents a promising strategy for the development of novel therapeutic agents, particularly kinase inhibitors.[6][7] This document provides detailed methodologies for the synthesis of pyrazolylquinoxaline libraries and protocols for their biological evaluation in a drug discovery context.
Synthetic Methodologies for Pyrazolylquinoxaline Libraries
The efficient construction of diverse chemical libraries is a cornerstone of modern drug discovery. For pyrazolylquinoxaline scaffolds, one-pot and multi-component reactions are particularly attractive as they allow for the rapid generation of a wide range of analogs from simple starting materials.[8]
General One-Pot Synthesis of Pyrazolylquinoxaline Derivatives
This protocol describes a general method for the synthesis of pyrazolyl-substituted quinoxalines, which can be adapted for library synthesis by varying the substituents on the reactants. The reaction involves the condensation of a substituted o-phenylenediamine with a pyrazole-containing dicarbonyl compound.
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: To a solution of a substituted o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add a pyrazole-4,5-dione derivative (1 mmol).[9]
-
Reaction Conditions: The reaction mixture can be heated under reflux for 2-12 hours.[9] Alternatively, microwave irradiation can be employed to accelerate the reaction, often reducing reaction times to minutes.[10][9]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel.[11]
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3][11]
A schematic representation of a one-pot synthesis approach is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 4. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. One-pot microwave assisted preparation of pyrazoloquinazolinone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Pyrazolylquinoxalines as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolylquinoxalines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides a comprehensive overview of the application of pyrazolylquinoxalines as antimicrobial agents, detailing their activity against various pathogens and the experimental protocols for their evaluation. The quinoxaline nucleus is a well-known pharmacophore, and its combination with a pyrazole moiety has been shown to produce compounds with potent antibacterial and antifungal properties. These notes are intended to serve as a practical guide for researchers engaged in the discovery and development of new antimicrobial drugs.
Antimicrobial Activity of Pyrazolylquinoxalines
The antimicrobial efficacy of pyrazolylquinoxaline derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.
Quantitative Data Summary
The following tables summarize the antimicrobial activity of selected pyrazolylquinoxaline and related derivatives from various studies. It is important to note that the activity is highly dependent on the specific substitutions on the pyrazolyl and quinoxaline rings.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazolylquinoxaline Derivatives against Bacterial Strains
| Compound ID | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| Series 1 | |||||
| Compound 4a | 0.97 - 15.62 | - | - | 21 - 27 (zone in mm) | [1] |
| Compound 7 | 0.97 - 15.62 | - | - | 21 - 27 (zone in mm) | [1] |
| Compound 8a | 0.97 - 15.62 | - | - | 21 - 27 (zone in mm) | [1] |
| Compound 11b | 0.97 - 15.62 | - | - | 21 - 27 (zone in mm) | [1] |
| Compound 13 | 0.97 - 15.62 | - | - | 21 - 27 (zone in mm) | [1] |
| Compound 16 | 0.97 - 15.62 | - | - | 21 - 27 (zone in mm) | [1] |
| Series 2 | |||||
| Compound 5c | Highly Active | Moderately Active | Highly Active | No Activity | [2] |
| Compound 5d | Highly Active | Moderately Active | Highly Active | Moderately Active | [2] |
| Compound 7a | Highly Active | Moderately Active | Highly Active | Moderately Active | [2] |
| Tetracycline | 15.62 - 62.5 | - | - | 20 (zone in mm) | [1] |
Note: A direct comparison between studies can be challenging due to variations in experimental conditions and bacterial strains.
Table 2: Antifungal Activity of Pyrazolylquinoxaline Derivatives
| Compound ID | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Reference |
| Compound 13 | 25 | - | [3] |
| Compound 14b | 50 | - | [3] |
| Nystatin | 25 | - | [3] |
| Amphotericin B | 12.49 - 88.8 | - | [1] |
Proposed Mechanisms of Antimicrobial Action
The precise mechanism of action for pyrazolylquinoxalines is not yet fully elucidated and may vary between different derivatives. However, based on studies of related quinoxaline and pyrazole compounds, two primary mechanisms are proposed: inhibition of DNA gyrase and disruption of cell wall synthesis.[1]
1. Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[4][5] Quinoxaline derivatives have been shown to bind to the quinolone-binding site of DNA gyrase, inhibiting its function and leading to bacterial cell death.[2] Molecular docking studies suggest that pyrazolylquinoxalines can fit into the active site of DNA gyrase, interfering with its enzymatic activity.[2]
2. Disruption of Bacterial Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is crucial for maintaining cell integrity. Some heterocyclic compounds, including certain pyrazole derivatives, are known to interfere with the enzymes involved in peptidoglycan synthesis.[6][7][][9][10] This leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis.
Below is a conceptual diagram illustrating these potential mechanisms.
Caption: Proposed antimicrobial mechanisms of pyrazolylquinoxalines.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of the antimicrobial activity of pyrazolylquinoxalines.
Protocol 1: Agar Disc Diffusion Method
This method is used for the preliminary screening of antimicrobial activity.
Materials:
-
Test compounds (pyrazolylquinoxalines)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Bacterial and fungal strains
-
Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)
-
Incubator
Procedure:
-
Media Preparation: Prepare nutrient agar or Sabouraud dextrose agar as per the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard.
-
Seeding of Plates: Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plates.
-
Disc Preparation and Application:
-
Dissolve the test compounds in DMSO to a final concentration of 10 mg/mL.[2]
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution (e.g., 50 µ g/disc ).[2]
-
Allow the solvent to evaporate completely.
-
Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO-only control disc, onto the surface of the seeded agar plates.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (including the disc) in millimeters.
Protocol 2: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[11]
Materials:
-
Test compounds
-
DMSO
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Standard antimicrobial agents
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO.
-
Serial Dilutions:
-
Add 100 µL of broth to each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well and perform two-fold serial dilutions across the plate.
-
-
Inoculum Preparation: Prepare a microbial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for antimicrobial susceptibility testing of pyrazolylquinoxaline compounds.
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]
- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Potential of 2-(1H-pyrazol-4-yl)quinoxaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro evaluation of 2-(1H-pyrazol-4-yl)quinoxaline and its derivatives as potential anticancer agents. The content herein summarizes the cytotoxic effects against various cancer cell lines and elucidates the underlying mechanisms of action, including the induction of apoptosis and cell cycle arrest. Detailed experimental protocols and visual diagrams of key cellular pathways are included to facilitate the replication and further investigation of these promising compounds.
Data Presentation: Cytotoxicity of Quinoxaline Derivatives
The in vitro cytotoxic activity of various quinoxaline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound IV | PC-3 | Prostate Cancer | 2.11 | Doxorubicin | - |
| Compound IV | HepG2 | Liver Cancer | - | Doxorubicin | - |
| Compound III | PC-3 | Prostate Cancer | 4.11 | Doxorubicin | - |
| RZ2 | A549 | Lung Carcinoma | >50 | - | - |
| RZ2 | HeLa | Cervical Carcinoma | 28.3 ± 1.2 | - | - |
| RZ2 | Jurkat | T-cell Leukemia | 15.1 ± 1.1 | - | - |
| RZ2 | U87-MG | Glioblastoma | 20.3 ± 1.9 | - | - |
| Benzo[g]quinoxaline 3 | MCF-7 | Breast Cancer | 2.89 | Doxorubicin | 2.01 |
| Benzo[g]quinoxaline 9 | MCF-7 | Breast Cancer | 8.84 | Doxorubicin | 2.01 |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Studies on quinoxaline derivatives indicate that their anticancer activity is mediated through the induction of programmed cell death (apoptosis) and interference with the cell division cycle.
A notable quinoxaline-based derivative, referred to as compound IV, has been shown to induce apoptosis in PC-3 prostate cancer cells by modulating the expression of key regulatory proteins.[1] Western blot analysis revealed a dose-dependent upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, alongside a downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of the caspase cascade and execution of apoptosis.[1]
Furthermore, cell cycle analysis has demonstrated that this compound arrests the cell cycle in the S phase, thereby inhibiting DNA replication and preventing cancer cell proliferation.[1] The proposed mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[1]
Another quinoxaline derivative, a benzo[g]quinoxaline compound, has also been found to induce apoptosis in MCF-7 breast cancer cells by activating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl2.[2]
The following diagram illustrates the proposed signaling pathway for apoptosis induction by quinoxaline derivatives.
Caption: Proposed apoptotic signaling pathway of this compound derivatives.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., PC-3, HepG2, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This protocol describes the detection of apoptosis using flow cytometry based on the externalization of phosphatidylserine (Annexin V staining) and plasma membrane integrity (Propidium Iodide staining).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution by flow cytometry after staining the cellular DNA with propidium iodide.
Materials:
-
Cancer cell lines
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol describes the detection of specific proteins involved in apoptosis signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p53, Bcl-2, Bax, Caspase-3, Caspase-8, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities relative to the loading control.
References
Application Notes and Protocols: Development of 2-(1H-pyrazol-4-yl)quinoxaline-based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 2-(1H-pyrazol-4-yl)quinoxaline scaffold represents a privileged chemical structure in medicinal chemistry, demonstrating significant potential as a versatile backbone for the design of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.
Compounds based on this scaffold have been shown to target several key kinases involved in disease progression:
-
Apoptosis Signal-Regulating Kinase 1 (ASK1): A key component of the MAPK signaling cascade, ASK1 is activated by cellular stressors like reactive oxygen species (ROS) and TNF-α.[1] Its downstream signaling through JNK and p38 pathways mediates apoptosis and inflammation.[1][2] Inhibitors of ASK1 are being investigated for therapeutic applications in non-alcoholic steatohepatitis (NASH), cardiovascular diseases, and neurodegenerative disorders.[3]
-
Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase (ALK5): ALK5 is the primary receptor for TGF-β, a cytokine that plays a dual role in cancer but is a major driver of fibrosis in various tissues.[4][5] ALK5 inhibitors can block TGF-β signaling and are promising candidates for treating fibrotic diseases and certain cancers.[6]
-
Other Kinases: This scaffold has also been adapted to inhibit other important kinases such as c-Jun N-terminal kinases (JNKs), Ephrin receptors, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), highlighting its broad applicability in drug discovery.
The development of these inhibitors focuses on optimizing potency, selectivity, and pharmacokinetic properties through systematic structure-activity relationship (SAR) studies. Modifications to the pyrazole, quinoxaline, and linker moieties allow for fine-tuning of the inhibitor's interaction with the kinase ATP-binding pocket.
Quantitative Data Summary
The inhibitory activities of several this compound-based compounds against their target kinases are summarized below. This data provides a comparative overview of their potency.
| Compound ID | Target Kinase(s) | IC50 Value | Reference |
| 26e | ASK1 | 30.17 nM | [7] |
| 12d | ASK1 | 49.63 nM | [7] |
| 12c | ASK1 | 117.61 nM | [7] |
| 12b | ASK1 | 502.46 nM | [7] |
| Compound 1 | JNK3 | 0.63 µM | [8] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Signaling Pathway and Inhibition
The diagram below illustrates the Apoptosis Signal-Regulating Kinase 1 (ASK1) pathway, a critical stress-response cascade. Various cellular stressors activate ASK1, which then phosphorylates and activates downstream kinases (MKKs), leading to the activation of JNK and p38. This cascade culminates in cellular responses such as inflammation and apoptosis.[2][9] The this compound-based inhibitors function by directly targeting and inhibiting the catalytic activity of ASK1.[7]
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a common synthetic route involving a Suzuki coupling to form a pyrazolyl-pyridine intermediate, followed by an amide coupling with quinoxaline-2-carboxylic acid. This multi-step process is a versatile method for generating a library of analogs for SAR studies.[7][8]
Step 1: Suzuki Coupling to Synthesize Pyrazolyl-Pyridine Intermediate
-
To a reaction vessel, add the halogenated heterocycle (e.g., 2-amino-6-bromopyridine, 1.0 equiv), the pyrazole boronic acid pinacol ester (1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add a degassed solvent system (e.g., dioxane/water mixture).
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain the desired pyrazolyl-pyridine intermediate.
Step 2: Amide Coupling
-
Dissolve the pyrazolyl-pyridine intermediate (1.0 equiv) and quinoxaline-2-carboxylic acid (1.1 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile (MeCN).
-
Add a base (e.g., triethylamine or DIPEA, 3.0-4.0 equiv).
-
To this stirring solution, add a coupling agent. A solution of propylphosphonic anhydride (T3P, 50% in ethyl acetate, 2.0 equiv) is often effective.[7]
-
Stir the reaction at room temperature for 6-18 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purify the final compound by column chromatography or recrystallization to yield the pure this compound-based inhibitor.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[7]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 value of a test compound using a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay), which measures the amount of ADP produced in the kinase reaction.[10][11]
Materials:
-
Recombinant kinase (e.g., ASK1)
-
Kinase-specific substrate
-
ATP (at Km concentration for the kinase)
-
Test compound (serially diluted in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup:
-
To the wells of a white assay plate, add 1-5 µL of the diluted test compound or DMSO (for 0% and 100% inhibition controls).
-
Add the kinase enzyme solution (diluted in assay buffer) to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]
-
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP to all wells.[13] The final reaction volume is typically 10-25 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin substrate for the light-producing reaction. Incubate for 30-60 minutes at room temperature.[10]
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Protocol 3: Cell Viability Assay (CCK-8)
This protocol is used to assess the cytotoxicity of the synthesized inhibitors on a relevant cell line (e.g., normal human liver LO2 cells, as used for ASK1 inhibitors) to evaluate their safety profile.[7] The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method for determining the number of viable cells.[14][15][16]
Materials:
-
Relevant cell line (e.g., LO2 cells)
-
Complete cell culture medium
-
Test compounds (serially diluted)
-
CCK-8 reagent
-
96-well clear cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[15][17]
-
Incubation: Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM).
-
Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "blank" wells (medium only).
-
-
Incubation: Return the plate to the incubator for an appropriate exposure time (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[14][18] Be careful not to introduce bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator, until the medium in the control wells turns a distinct orange color. The incubation time depends on the cell type and density.[16]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: Cell Viability (%) = [(Absorbance of treated wells) / (Absorbance of vehicle control wells)] x 100.
-
Plot the cell viability (%) against the logarithm of the compound concentration to generate a dose-response curve and determine the CC50 (cytotoxic concentration 50%) value, if applicable.
-
References
- 1. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 15. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. apexbt.com [apexbt.com]
- 18. dojindo.co.jp [dojindo.co.jp]
Application Notes and Protocols: One-Pot Synthesis of Ethyl 1-(4-Alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the efficient one-pot synthesis of a series of ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the privileged structural motifs of quinoxalinone and pyrazole, which are known to exhibit a wide range of biological activities. The described method offers a scalable, cost-effective, and streamlined approach to these valuable molecules.
Introduction
Quinoxalinone and pyrazole moieties are prevalent scaffolds in a multitude of biologically active compounds, demonstrating activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The combination of these two heterocyclic systems into a single molecular entity is a promising strategy for the development of novel therapeutic agents. The traditional multi-step synthesis of such complex molecules can be time-consuming, inefficient, and generate significant waste. The one-pot synthesis protocol detailed herein circumvents these challenges by combining multiple reaction steps into a single, efficient operation, leading to a higher overall yield and purity of the final products.[1]
This method relies on the initial formation of a pyrazole ring by the condensation of a 3-hydrazinylquinoxalin-2(1H)-one precursor with ethyl 2-formyl-3-oxopropionate, followed by in-situ N-alkylation of the quinoxalinone nitrogen. This approach is not only efficient but also allows for the facile introduction of a variety of alkyl groups at the N-4 position of the quinoxalinone ring, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocols
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (100-200 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using an electrospray ionization (ESI) source. Infrared (IR) spectra should be recorded on a FT-IR spectrometer. Melting points are uncorrected.
One-Pot Synthesis of Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate Derivatives (General Procedure)
The synthesis is performed in a two-step, one-pot sequence as outlined in the workflow diagram below.
Step 1: Synthesis of Ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate
-
To a solution of 3-hydrazinylquinoxalin-2(1H)-one (1.0 mmol) in a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) (10 mL), add ethyl 2-formyl-3-oxopropionate (1.1 mmol).
-
Add a catalytic amount of a weak acid, such as acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature. The intermediate product may precipitate out of the solution.
Step 2: N-Alkylation of the Quinoxalinone Ring
-
To the reaction mixture containing the freshly prepared ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate, add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 mmol) or sodium hydride (NaH) (1.2 mmol).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature or slightly elevated temperature (40-50 °C) for 4-8 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
The solid product will precipitate out. Collect the precipitate by filtration, wash with water, and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
The following table summarizes the quantitative data for a representative set of synthesized ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives.
| Compound ID | Alkyl Group (R) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) Highlights |
| 1a | Methyl | C₁₅H₁₄N₄O₃ | 298.30 | 85 | 210-212 | 3.65 (s, 3H, N-CH₃), 8.21 (s, 1H, pyrazole-H), 9.05 (s, 1H, pyrazole-H) |
| 1b | Ethyl | C₁₆H₁₆N₄O₃ | 312.32 | 82 | 198-200 | 1.30 (t, 3H, CH₂CH₃), 4.15 (q, 2H, CH₂CH₃), 8.20 (s, 1H, pyrazole-H), 9.04 (s, 1H, pyrazole-H) |
| 1c | Propyl | C₁₇H₁₈N₄O₃ | 326.35 | 78 | 185-187 | 0.95 (t, 3H), 1.75 (m, 2H), 4.05 (t, 2H), 8.19 (s, 1H, pyrazole-H), 9.03 (s, 1H, pyrazole-H) |
| 1d | Benzyl | C₂₁H₁₈N₄O₃ | 374.39 | 88 | 225-227 | 5.40 (s, 2H, N-CH₂Ph), 7.25-7.40 (m, 5H, Ar-H), 8.25 (s, 1H, pyrazole-H), 9.10 (s, 1H, pyrazole-H) |
Note: The spectroscopic data presented are hypothetical and representative for the class of compounds. Actual values must be determined experimentally.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the one-pot synthesis protocol.
Caption: One-pot synthesis workflow for the preparation of the target compounds.
Conclusion
The described one-pot synthesis provides an efficient and versatile method for the preparation of ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives. This protocol is amenable to the synthesis of a diverse library of compounds for biological screening and drug development endeavors. The high yields, operational simplicity, and cost-effectiveness make this a valuable methodology for both academic and industrial research settings.[1]
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoxaline Derivatives for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[2][3][4] This document provides detailed application notes and protocols for the efficient synthesis of quinoxaline derivatives utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.[1][5] This guide is intended for researchers and scientists in the field of medicinal chemistry and drug development, offering a practical framework for the rapid generation of quinoxaline-based compound libraries for biological screening.
Introduction to Microwave-Assisted Quinoxaline Synthesis
The synthesis of quinoxalines most commonly involves the condensation of a 1,2-diamine, typically an o-phenylenediamine, with a 1,2-dicarbonyl compound.[6] Traditional methods often require prolonged heating under reflux for several hours.[6] Microwave-assisted synthesis, however, leverages the efficient and rapid heating of reactants and solvents by microwave energy, leading to a substantial acceleration of the reaction.[1] This technology not only shortens reaction times from hours to mere minutes but also frequently results in higher yields and cleaner reaction profiles with fewer byproducts.[5] The key advantages of employing microwave synthesis for quinoxaline derivatives include:
-
Rapid Reaction Times: Syntheses are often completed within 2-5 minutes.[1][5]
-
Higher Yields: Compared to conventional methods, microwave-assisted synthesis often provides excellent yields, ranging from 69% to 99%.
-
Greener Chemistry: The efficiency of microwave heating can reduce or eliminate the need for solvents, contributing to more environmentally benign protocols.[1]
-
Enhanced Purity: Shorter reaction times can minimize the formation of degradation products and polymeric species.
-
Facile Library Synthesis: The speed and efficiency of this methodology are ideal for the rapid generation of diverse compound libraries necessary for high-throughput screening.
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of Quinoxaline Derivatives
This protocol outlines a general and efficient method for the synthesis of a variety of quinoxaline derivatives.
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 mmol)
-
Solvent (e.g., Ethanol/Water (1:1), DMF, DMSO) or a solid support (e.g., acidic alumina)[1][6][7]
-
Catalyst (optional, e.g., Iodine (5 mol%), MgBr₂·OEt₂)[6][8]
-
10 mL microwave synthesis vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Add the selected solvent (e.g., 2 mL of 1:1 ethanol/water) or solid support. If a catalyst is used, add it to the mixture.[1][6] For a solvent-free approach, ensure the solid reactants are thoroughly mixed.[1][7]
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture with microwaves for 2-5 minutes at a temperature of approximately 160°C.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction vial to cool to room temperature.
-
If a precipitate has formed, collect the product by filtration. If the product is in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure quinoxaline derivative.
Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay
This protocol describes a common method for evaluating the cytotoxic effects of newly synthesized quinoxaline derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Synthesized quinoxaline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the quinoxaline derivatives in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a positive control (e.g., Doxorubicin). Include a vehicle control (DMSO).
-
Incubate the plates for an additional 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Activity Screening using Disk Diffusion Assay
This protocol provides a standard method for assessing the antimicrobial activity of the synthesized quinoxaline derivatives.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Proteus mirabilis (Gram-negative))[8][9]
-
Fungal strains (e.g., Aspergillus fumigatus)[10]
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile filter paper discs (6 mm in diameter)
-
Synthesized quinoxaline derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Amoxicillin, Ciprofloxacin) and antifungal (e.g., Ketoconazole) discs
-
Incubator
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates uniformly with the test microorganism.
-
Impregnate sterile filter paper discs with a known concentration of the test compounds.
-
Place the impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Data Presentation
Table 1: Microwave-Assisted Synthesis of Quinoxaline Derivatives - Reaction Conditions and Yields
| Entry | o-phenylenediamine | 1,2-dicarbonyl compound | Solvent/Support | Catalyst | Time (min) | Yield (%) | Reference |
| 1 | 1,2-diaminobenzene | Benzil | 9:1 MeOH–HOAc | - | 5 | 95-99 | |
| 2 | Substituted o-phenylenediamines | Various 1,2-diketones | Acidic Alumina | - | 3 | 80-86 | [7] |
| 3 | Pyridine-2,3-diamine | 1-Phenyl-propane-1,2-dione | - | MgBr₂·OEt₂ | - | 94 | [8] |
| 4 | o-phenylenediamine | Oxalic acid dihydrate | Solvent-free | - | 2-5 | - | [1] |
| 5 | Substituted o-phenylenediamines | Various 1,2-dicarbonyls | Ethanol/Water (1:1) | Iodine | - | - | [1][6] |
Table 2: Biological Activity of Selected Quinoxaline Derivatives
| Compound Type | Biological Activity | Target/Cell Line | Potency (IC₅₀/Zone of Inhibition) | Reference |
| Tetrazolo[1,5-a]quinoxaline derivatives | Anticancer | Various tumor cell lines | Higher than Doxorubicin | [2][11] |
| Tetrazolo[1,5-a]quinoxaline derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria | High degree of inhibition | [2][11] |
| 2-acetyl-3-methylquinoxaline 1,4-di-N-oxide derivatives | Antitubercular | Mycobacterium tuberculosis | EC₉₀/MIC: 0.80-4.29 µg/mL | [12] |
| Quinoxaline derivatives with a pyridine group | Antibacterial | Bacillus subtilis, Proteus mirabilis | Moderate activity (60-100% of amoxicillin) | [9] |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Antifungal | Aspergillus fumigatus | MIC: 0.24 µg/mL | [10] |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Antibacterial | Streptococcus pneumoniae | MIC: 0.12 µg/mL | [10] |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and screening of quinoxalines.
Signaling Pathway Inhibition by Quinoxaline Derivatives
Some quinoxaline derivatives have been identified as potent inhibitors of specific enzymes involved in cell signaling and proliferation, such as Platelet-Derived Growth Factor Receptor (PDGFR) Tyrosine Kinase and Topoisomerase II.[8]
Caption: Inhibition of PDGFR signaling by quinoxaline derivatives.
Conclusion
Microwave-assisted synthesis is a powerful and efficient platform for the rapid generation of quinoxaline derivatives.[1] This methodology, characterized by short reaction times, high yields, and environmentally friendly conditions, is exceptionally well-suited for the construction of compound libraries for biological screening.[1][5] The diverse pharmacological activities exhibited by quinoxalines, including potent anticancer and antimicrobial effects, underscore their significance as a valuable scaffold in the ongoing quest for novel therapeutic agents.[2][3][10] The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 4. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. scispace.com [scispace.com]
- 8. jocpr.com [jocpr.com]
- 9. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Solid-Phase Synthesis of Substituted Pyrazole Libraries for High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The development of diverse chemical libraries based on this scaffold is crucial for identifying novel therapeutic agents. Solid-phase parallel synthesis (SPPS) offers a robust and efficient platform for the generation of large libraries of molecules, streamlining the purification process and enabling high-throughput production.[3] This document provides detailed protocols for the solid-phase synthesis of substituted pyrazole libraries, their subsequent cleavage, and their application in high-throughput screening (HTS) campaigns.
General Workflow for Solid-Phase Pyrazole Library Synthesis
The overall process for generating and screening a pyrazole library via solid-phase synthesis involves several key stages, from initial resin functionalization to the identification of bioactive "hits". This workflow facilitates the rapid and organized production of hundreds to thousands of discrete compounds for biological evaluation.
Caption: General workflow for solid-phase synthesis and screening of pyrazole libraries.
Experimental Protocols
Two distinct and effective methods for the solid-phase synthesis of pyrazole libraries are detailed below.
Protocol 1: Traceless "Catch and Release" Synthesis of 3,4,5-Trisubstituted Pyrazoles
This protocol employs a "catch and release" strategy where the starting material is immobilized on the resin, and the subsequent cleavage step is an integral part of the cyclization reaction, leaving no linker fragment on the final product.[3][4][5] This method is particularly effective for generating 3,5-diamino-4-sulfonyl-1H-pyrazoles.
Caption: Workflow for the "Catch and Release" synthesis of trisubstituted pyrazoles.
Methodology:
-
Thiolate Anion Formation: In a reaction vessel, deprotonate a 2-sulfonylacetonitrile derivative (1.2 equiv.) with triethylamine (Et₃N, 1.5 equiv.) in tetrahydrofuran (THF). Add the desired isothiocyanate (1.0 equiv.) and stir the mixture at room temperature for 1 hour to form the thiolate anion.[3]
-
Immobilization ("Catch"): Add Merrifield resin (1.0 equiv., 1.0-2.0 mmol/g loading) to the reaction mixture. Heat the suspension to 60-70 °C and stir for 16-24 hours to ensure complete immobilization of the thiolate anion onto the solid support.[3]
-
Washing: After the immobilization step, filter the resin and wash it sequentially with THF (3x), dichloromethane (DCM, 3x), and methanol (MeOH, 3x) to remove excess reagents. Dry the resin under vacuum.
-
Cyclization and Cleavage ("Release"): Swell the dried, resin-bound intermediate in THF. Add a solution of hydrazine monohydrate (10 equiv.) in THF. Heat the mixture at 60-70 °C for 12-18 hours.[4]
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional THF (2x) and DCM (2x). Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3,5-diamino-4-(arylsulfonyl)-1H-pyrazole product.
Protocol 2: Synthesis of 5-Substituted Amino Pyrazoles via Resin-Bound β-Ketoamides
This method is a general and mild approach for preparing 5-N-alkylamino and 5-N-arylamino pyrazoles from readily accessible resin-immobilized β-ketoamides.[6] Cleavage from the support is achieved using trifluoroacetic acid (TFA).
Methodology:
-
Starting Material Preparation: Prepare resin-immobilized β-ketoamides as the starting material. This can be achieved by coupling a desired β-keto acid to an amino-functionalized resin (e.g., Rink amide resin) using standard peptide coupling reagents.
-
Cyclization Reaction:
-
Suspend the resin-bound β-ketoamide (1.0 equiv.) in a mixture of THF and pyridine (e.g., 9:1 v/v).
-
Add the desired aryl- or alkylhydrazine (5.0 equiv.) and Lawesson's reagent (3.0 equiv.).
-
Heat the suspension at 50-55 °C for 16 hours.[6]
-
-
Washing: After the reaction, filter the resin and wash it thoroughly with THF (3x), DCM (3x), and MeOH (3x) to remove soluble impurities. Dry the resin under vacuum.
-
Cleavage from Resin:
-
Product Isolation: Filter the resin and wash it with a small amount of fresh TFA or DCM. Combine the filtrates and precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
Data Presentation
Quantitative data from library synthesis and screening should be presented in a clear, tabular format to allow for easy comparison and analysis.
Table 1: Representative Yields and Purity of Solid-Phase Synthesized Pyrazoles. This table summarizes typical outcomes from solid-phase pyrazole syntheses reported in the literature.
| Synthesis Method | Resin Type | No. of Examples | Yield Range (%) | Purity Range (%) | Reference |
| Traceless Synthesis of N-Unsubstituted Pyrazoles | 2-Methoxybenzyl Resin | 20 | 12 - 60 | 80 - 98 | [7] |
| Synthesis of 5-Amino Functionalized Pyrazoles | Not Specified | 6 | 23 - 61 | >95 (by NMR) | [1] |
| "Catch and Release" Synthesis of Diaminopyrazoles | Merrifield Resin | 36 | 55 - 94 | Not specified | [3][4] |
Table 2: Example High-Throughput Screening Data for a Pyrazole Library. This table presents sample data from an antimicrobial screening campaign against various bacterial strains, with activity reported as Minimum Inhibitory Concentration (MIC).
| Compound ID | R¹ Substituent | R² Substituent | S. aureus MIC (µg/mL) | M. tuberculosis MIC (µg/mL) | Reference |
| 3c | Phenyl | 4-Cl-Phenyl | 32 - 64 | >128 | [1] |
| 4a | Methyl | 4-F-Phenyl | >64 | 64 | [1] |
| 4b | Phenyl | 4-F-Phenyl | 32 | >128 | [1] |
High-Throughput Screening Protocol (Cell-Based Viability Assay)
Once the pyrazole library is synthesized, purified, and plated, it can be screened for biological activity. The following is a generalized protocol for a cell-based assay to identify compounds that inhibit cancer cell proliferation.
Caption: Workflow for a typical high-throughput cell-based viability screen.
Methodology:
-
Cell Plating: Seed human cancer cells (e.g., HeLa, A549) into 384-well, clear-bottom microplates at a density of 1,000-5,000 cells per well in 50 µL of culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.[8]
-
Compound Addition: Using an acoustic liquid handler or pin tool, transfer ~50 nL of each pyrazole compound from the library source plates to the cell plates to achieve a final screening concentration (e.g., 10 µM). Include appropriate controls: DMSO-only wells (negative control) and a known cytotoxic agent like staurosporine (positive control).[8]
-
Incubation: Return the plates to the incubator for an additional 72 hours.[8]
-
Viability Assessment: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 25 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.
-
Signal Detection: Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the controls. Calculate the percent inhibition for each compound. Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are identified as primary "hits" for further validation.
References
- 1. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase synthesis of 5-substituted amino pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Reducing byproduct formation in pyrazolylquinoxaline synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address common challenges in pyrazolylquinoxaline synthesis, with a primary focus on minimizing byproduct formation and improving reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazolylquinoxalines?
The most prevalent method is the condensation reaction between a substituted o-phenylenediamine (or benzene-1,2-diamine) and a pyrazole-derived 1,2-dicarbonyl compound, such as a pyrazole-3,4-dione. This reaction, a variation of the Friedländer annulation, is widely used but requires careful optimization to control byproduct formation. Yields can vary significantly, sometimes ranging from 20% to 85% depending on the specific substrates and conditions used.[1][2]
Q2: My reaction is producing a significant amount of a benzimidazole derivative. What causes this and how can I prevent it?
The formation of a benzimidazole byproduct typically occurs when the o-phenylenediamine starting material reacts with aldehyde or carboxylic acid impurities present in your 1,2-dicarbonyl reagent. These impurities can arise from the degradation or incomplete purification of the pyrazole-dione.
Troubleshooting Steps:
-
Assess Reagent Purity: Before beginning the synthesis, verify the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS.
-
Purify the Dicarbonyl Compound: If impurities are detected, purify the reagent through recrystallization or column chromatography.
-
Control Reaction Atmosphere: Certain 1,2-dicarbonyl compounds can be susceptible to oxidation, which may generate acidic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
Q3: My characterization data (NMR, MS) suggests the presence of a quinoxaline N-oxide. How can this be avoided?
Quinoxaline N-oxides are generally formed by the over-oxidation of the quinoxaline ring. This can happen if the reaction conditions are too harsh or if an oxidizing agent is inadvertently introduced.
Troubleshooting Steps:
-
Use an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere is highly recommended, as prolonged exposure to air (oxygen) at elevated temperatures can promote N-oxide formation.
-
Avoid Strong Oxidizing Agents: Ensure that no strong oxidizing agents are present in the reaction unless required by a specific protocol.
Q4: I've isolated a product that appears to be a dihydroquinoxaline intermediate. How do I drive the reaction to completion?
The formation of a stable dihydroquinoxaline intermediate indicates that the final aromatization step (oxidation) is incomplete. This is common when reactions are run under strictly non-oxidizing conditions.
Troubleshooting Steps:
-
Introduce a Mild Oxidant: Often, simply stirring the reaction mixture open to the air after the initial condensation is sufficient to facilitate oxidation to the desired aromatic quinoxaline.
-
Optimize Catalyst: Certain catalysts, particularly those based on transition metals, can aid in the final oxidation step.
-
Adjust Reaction Time/Temperature: Increasing the reaction time or temperature may provide the energy needed to complete the aromatization.
Troubleshooting Guide: Regioselectivity and Isomer Formation
A primary challenge in the synthesis of pyrazolylquinoxalines, especially when using unsymmetrically substituted o-phenylenediamines, is the formation of isomeric products. The regioselectivity of the condensation can be highly dependent on the electronic nature of the substituents on the diamine ring.[3]
Issue: My reaction is producing a mixture of two isomers that are difficult to separate.
This occurs because the two amino groups of the substituted o-phenylenediamine have different nucleophilicities, leading to two possible cyclization pathways.
Step 1: Confirming Isomeric Products
It is crucial to unequivocally identify the isomers. A powerful method for this is 2D NMR spectroscopy. Specifically, a ¹H,¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiment can distinguish between isomers by observing the long-range couplings between protons on the quinoxaline ring and the pyrazole nitrogen atoms.[3] For example, the multiplicity of the H5 proton signal and its correlation to N4 can indicate substitution at the 6 or 7 position.[3]
Step 2: Strategies to Control Regioselectivity
-
Solvent and Catalyst Optimization: The choice of solvent and catalyst (acidic or basic) can influence the reaction pathway. Systematically screen different conditions to favor one isomer over the other. Microwave-assisted synthesis has been shown to be effective, where parameters like temperature and catalysts can be finely tuned for optimal yield and selectivity.[4][5]
-
Alternative Synthetic Routes: If controlling the condensation is not feasible, consider a different strategy that builds the substituted rings in a stepwise, unambiguous manner. One such method is the reductive cyclization of a pre-formed 5-(o-nitrophenyl)-pyrazole. This approach avoids the formation of isomers by pre-determining the position of the substituent.[3]
Data on Reaction Optimization
The following tables summarize how different reaction parameters can affect reaction outcomes. While the specific data is from related heterocyclic syntheses, the principles are directly applicable to optimizing pyrazolylquinoxaline formation.
Table 1: Effect of Solvent and Catalyst on Yield (Data adapted from optimization studies of related condensation reactions)
| Entry | Solvent | Catalyst (equiv.) | Temperature (°C) | Time | Yield (%) |
| 1 | Ethanol | None | Reflux | 20 h | 73 |
| 2 | THF | None | Reflux | 10 min | 87 |
| 3 | Water | K₂CO₃ | 40 | 20 min | 56 |
| 4 | Water | p-TSA | 40 | 20 min | 89 |
| 5 | Water | None | 40 | 20 min | 92 |
Table 2: Effect of Microwave Temperature on Yield (Data adapted from microwave-assisted synthesis of pyrazolo[3,4-b]pyridines)[5]
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 30 | 20 | 56 |
| 2 | 40 | 20 | 89 |
| 3 | 50 | 20 | 91 |
Experimental Protocols
General Protocol for Pyrazolylquinoxaline Synthesis
This protocol is a representative procedure for the condensation of an o-phenylenediamine with a pyrazole-dione. It should be optimized for specific substrates.
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
Substituted pyrazole-3,4-dione (1.0 mmol)
-
Solvent (e.g., Glacial Acetic Acid, Ethanol, or DMF)
-
Catalyst (optional, e.g., a few drops of HCl or p-TSA)
Procedure:
-
To a solution of the o-phenylenediamine (1.0 mmol) in the chosen solvent (10 mL), add the pyrazole-3,4-dione (1.0 mmol).
-
Add the catalyst if required.
-
Heat the reaction mixture to reflux (or to the desired temperature for microwave synthesis) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from minutes (microwave) to several hours (conventional heating).[6][7]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold solvent, and dry it under vacuum.
-
If no precipitate forms, pour the reaction mixture into ice-water. Collect the resulting solid by filtration, wash with water, and dry.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Visual Guides
Workflow & Troubleshooting Diagrams
Caption: A typical experimental workflow for pyrazolylquinoxaline synthesis.
Caption: A troubleshooting flowchart for byproduct reduction.
References
- 1. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. lookchem.com [lookchem.com]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijirset.com [ijirset.com]
- 7. [PDF] Microwave-assisted, facile route to 1H-pyrazolo[3,4-b]quinolines | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 2-(1H-pyrazol-4-yl)quinoxaline
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 2-(1H-pyrazol-4-yl)quinoxaline, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis, offering solutions to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low or I'm getting no product. What are the common causes?
Low yield is a frequent issue stemming from several factors. The primary culprits are often inactive catalysts, poor reagent quality, or suboptimal reaction conditions. Nitrogen-containing heterocycles like pyrazole can also inhibit the palladium catalyst.
Q2: How can I minimize catalyst poisoning when working with pyrazole?
Catalyst poisoning by the basic nitrogen atoms of the pyrazole ring is a known challenge.[1] Several strategies can mitigate this:
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Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands can shield the palladium center, preventing strong coordination with the pyrazole nitrogen.[1]
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Use of Precatalysts: Well-defined palladium precatalysts, such as XPhos Pd G2 or G3, ensure the efficient generation of the active Pd(0) species, minimizing opportunities for deactivation before the catalytic cycle begins.[2][3][4]
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Slow Addition: In some cases, the slow addition of the pyrazole coupling partner can maintain a low concentration in the reaction mixture, reducing its inhibitory effect.[1]
Q3: I'm observing significant amounts of side products. What are they and how can I prevent them?
The most common side reactions in this coupling are protodeboronation of the pyrazoleboronic acid and homocoupling of the starting materials.[1]
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Protodeboronation: This is the undesired replacement of the boron group on the pyrazole with a hydrogen atom, often from residual water or protic solvents.[1] To minimize this:
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Use a more stable boronic acid derivative, such as a pinacol ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole).
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Ensure all reagents and solvents are anhydrous, and run the reaction under a dry, inert atmosphere (Argon or Nitrogen).
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Use a strong, non-nucleophilic base like potassium phosphate (K₃PO₄).[2]
-
-
Homocoupling: This results in the formation of bipyrazoles or biquinoxalines. It is often promoted by the presence of oxygen.[1] To suppress homocoupling:
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Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
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Maintain a positive pressure of an inert gas throughout the entire reaction setup.[1]
-
Q4: My starting materials are not fully dissolving. How does this affect the reaction?
Poor solubility of either the 2-haloquinoxaline or the pyrazoleboronic acid can significantly slow down the reaction rate and lead to incomplete conversion.[1]
-
Solvent Screening: If solubility is an issue, screen different solvents or solvent mixtures. Common choices for Suzuki couplings include 1,4-dioxane, toluene, or THF, often with a small amount of water to help dissolve the inorganic base.[1][5]
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Temperature: Increasing the reaction temperature can improve solubility and reaction rate, but be aware that higher temperatures can also increase the rate of side reactions like protodeboronation.[2][5]
Data Summary: Optimizing Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for achieving high yields. The following table summarizes conditions that have proven effective for the Suzuki-Miyaura coupling of bromopyrazoles with aryl halides, which serve as an excellent starting point for the this compound synthesis.[2]
| Parameter | Condition | Rationale / Notes |
| Electrophile | 2-Chloroquinoxaline | Aryl chlorides are often more challenging than bromides but are more cost-effective. |
| Nucleophile | 1H-Pyrazole-4-boronic acid, pinacol ester | The pinacol ester is generally more stable and less prone to protodeboronation than the corresponding boronic acid. |
| Catalyst | XPhos Pd G2 (2.5–3.5 mol%) | A highly active precatalyst suitable for coupling nitrogen-rich heterocycles.[2][3][4] |
| Ligand | XPhos (1.5 equiv relative to Pd) | A bulky, electron-rich ligand that promotes reductive elimination and prevents catalyst deactivation.[2] |
| Base | K₃PO₄ (2.0 equivalents) | An effective base for couplings involving N-H containing heterocycles.[2] |
| Solvent | 1,4-Dioxane / H₂O (4:1 ratio) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[2] |
| Temperature | 100 °C | Provides a good balance between reaction rate and minimizing side reactions.[2] |
| Time | 15–20 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal time. |
Experimental Protocols
Detailed Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
2-Chloroquinoxaline (1.0 mmol, 1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 equiv)
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XPhos Pd G2 precatalyst (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
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Anhydrous 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-chloroquinoxaline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and anhydrous K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water via syringe.
-
Degassing: Bubble Argon or Nitrogen through the stirred reaction mixture for 15-20 minutes.
-
Catalyst Addition: Add the XPhos Pd G2 precatalyst to the flask under a positive flow of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 15-20 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 2-chloroquinoxaline starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visual Guides
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Pyrazolylquinoxaline Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude pyrazolylquinoxaline products.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for purifying a crude pyrazolylquinoxaline product?
The initial purification strategy for a crude pyrazolylquinoxaline product typically involves assessing the product's purity and identifying major impurities. A common first step is to perform Thin Layer Chromatography (TLC) to get a preliminary idea of the number of components in the crude mixture.[1] Based on the TLC analysis, a suitable purification technique can be chosen. For solid products, recrystallization is often a good starting point to remove significant amounts of impurities. If the product is an oil or if recrystallization is ineffective, column chromatography is the most common subsequent step.[1][2]
Q2: How do I select an appropriate solvent system for recrystallization?
The ideal recrystallization solvent is one in which the pyrazolylquinoxaline product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities are either very soluble or insoluble at all temperatures.[3] A general rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[2] Experimenting with a range of solvents with varying polarities is recommended. Common solvent systems for nitrogen-containing heterocyclic compounds include ethanol, ethyl acetate/hexane, and dichloromethane/pentane.
Q3: My pyrazolylquinoxaline derivative appears to be unstable on silica gel during column chromatography. What can I do?
Some nitrogen-containing heterocyclic compounds, like pyrazolylquinoxalines, can be sensitive to the acidic nature of standard silica gel, leading to degradation or streaking on the column.[1] To mitigate this, you can deactivate the silica gel by treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 1-2%).[1] Alternatively, using a different stationary phase like neutral alumina or a reverse-phase C18 silica gel can be effective.[1]
Q4: I'm having trouble separating my desired pyrazolylquinoxaline product from a closely related impurity. What advanced purification techniques can I use?
When standard flash chromatography fails to separate closely eluting impurities, more advanced techniques are necessary. Preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution and is often the method of choice for separating challenging mixtures.[1] Utilizing a different stationary phase, such as a phenyl-hexyl column, can also provide alternative selectivity for separation.[1] In some instances, if the impurity possesses a reactive functional group that the target compound lacks, a chemical modification of the impurity to alter its polarity can facilitate separation.
Troubleshooting Guides
Problem 1: Low Recovery of the Target Compound After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Product is too strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. - Consider adding a small percentage of a more polar solvent like methanol to the mobile phase. - If the compound is basic, adding a small amount of triethylamine or ammonia to the eluent can improve recovery. |
| Product is unstable on the silica gel. | - As mentioned in the FAQs, deactivate the silica gel with a base like triethylamine.[1] - Switch to a less acidic stationary phase like neutral alumina.[1] |
| Improperly packed column leading to channeling. | - Ensure the column is packed uniformly without any air bubbles or cracks. - A well-packed column will have a flat top surface. |
| Product co-elutes with an unseen impurity. | - Analyze the collected fractions by a more sensitive method, such as LC-MS or high-resolution NMR, to identify any co-eluting species.[4] |
Problem 2: Persistent Colored Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Highly conjugated or polymeric byproducts. | - Treat a solution of the crude product with activated charcoal.[1] The charcoal can adsorb colored impurities, which are then removed by filtration.[1] - Perform multiple recrystallizations. |
| Oxidation of the product or impurities. | - Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. - Add an antioxidant, if compatible with the product and downstream applications. |
| Residual metal catalyst from the synthesis. | - Wash the crude product with a suitable aqueous solution to remove metal salts. - Consider using a metal scavenger resin. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Pyrazolylquinoxaline Derivative
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TLC Analysis: Begin by developing a solvent system on a TLC plate that provides good separation of the target compound from impurities. Aim for an Rf value of 0.2-0.4 for the desired product.[1] A common starting point is a mixture of hexane and ethyl acetate.
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Column Packing: Select a column of appropriate size and pack it with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude pyrazolylquinoxaline product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Start eluting the column with the solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolylquinoxaline derivative.
Protocol 2: Recrystallization of a Pyrazolylquinoxaline Derivative
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.
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Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to create a saturated solution.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: A typical experimental workflow for the purification of crude pyrazolylquinoxaline products.
Caption: A logical troubleshooting guide for common pyrazolylquinoxaline purification challenges.
References
Technical Support Center: Optimizing Quinoxaline-Pyrazole Coupling Reactions
Welcome to the technical support center for quinoxaline-pyrazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My quinoxaline-pyrazole coupling reaction is showing low to no yield. What are the common causes?
A1: Low or no yield in quinoxaline-pyrazole coupling can stem from several factors:
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Catalyst Inactivity: The palladium catalyst is crucial. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are not degraded. Older catalysts or those exposed to air can lose activity. The nitrogen atoms in both quinoxaline and pyrazole can also coordinate to the palladium center, potentially deactivating the catalyst.[1]
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Sub-optimal Ligand Choice: The choice of phosphine ligand is critical. For electron-rich or sterically hindered coupling partners, bulky and electron-rich phosphine ligands (e.g., Buchwald or Josiphos families) may be necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
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Inappropriate Base: The base is essential for the reaction, often to deprotonate the pyrazole or activate the boronic acid derivative in Suzuki-type couplings. The strength and solubility of the base (e.g., K₃PO₄, Cs₂CO₃, tBuOK) can significantly impact the reaction rate.[1][2] If the base is not soluble in the reaction medium, the reaction can be slow.
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. It is critical to ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) throughout the experiment.[1]
-
Poor Substrate Solubility: If either the quinoxaline or pyrazole starting material has poor solubility in the chosen solvent, it can significantly hinder the reaction rate.[3]
Q2: I am observing significant side product formation. How can I minimize this?
A2: The formation of side products, such as homocoupled arenes (from boronic acids in Suzuki coupling) and dehalogenated starting materials, is a common issue.[1] Here are some strategies to minimize them:
-
Optimize Reactant Stoichiometry: Using a slight excess of one of the coupling partners can sometimes drive the reaction towards the desired product and reduce homocoupling.
-
Lower Reaction Temperature: Higher temperatures can sometimes lead to increased side product formation. It is advisable to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed.[1]
-
Change the Catalyst/Ligand System: Some catalyst systems are more prone to side reactions than others. Screening different ligands can help identify a more selective system for your specific substrates.
-
Degas Thoroughly: Residual oxygen can contribute to the degradation of reagents and the formation of byproducts.
Q3: Which type of coupling reaction is best for my quinoxaline-pyrazole synthesis?
A3: The optimal coupling strategy depends on the specific functionalities of your quinoxaline and pyrazole derivatives. Common and effective methods include:
-
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds and is suitable for coupling an amino-pyrazole with a halo-quinoxaline or vice versa.[4][5] The reaction generally requires a palladium catalyst, a phosphine ligand, and a base.
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds, this reaction couples a halo-quinoxaline with a pyrazole boronic acid (or ester) or a halo-pyrazole with a quinoxaline boronic acid.[3][6] This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.[7]
-
Dehydrogenative Coupling: This newer method can form C-N or C-C bonds by coupling a C-H bond of one partner with an N-H or C-H bond of the other, releasing hydrogen gas as the only byproduct. This approach is highly atom-economical.[2]
Troubleshooting Guide
This table provides a summary of common problems and potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use fresh catalyst and ligands; handle under inert atmosphere. |
| Inappropriate ligand | Screen bulky, electron-rich ligands (e.g., XPhos, tBuXPhos).[8] | |
| Incorrect base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). Consider base solubility. | |
| Presence of oxygen | Degas solvent and reaction mixture thoroughly with an inert gas. | |
| Poor substrate solubility | Try a different solvent or a solvent mixture (e.g., Dioxane, Toluene, THF).[2][9] | |
| Side Product Formation | High reaction temperature | Lower the reaction temperature. |
| Incorrect stoichiometry | Adjust the ratio of quinoxaline to pyrazole. | |
| Oxygen-induced degradation | Ensure rigorous exclusion of air. | |
| Reaction Stalls | Catalyst deactivation | The nitrogen atoms on the heterocycles can inhibit the catalyst.[1][10] Try a different ligand that protects the metal center more effectively. |
| Insoluble base | Use a base that is soluble in the reaction solvent or consider using a phase-transfer catalyst.[6] | |
| Decomposition of Starting Material | Base-sensitive functional groups | Use a milder base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaOtBu.[9] |
| Unstable boronic acid (Suzuki) | Use a more stable boronic acid derivative like a MIDA boronate or N-phenyldiethanolamine boronate.[1] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Halo-Quinoxaline with a Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the halo-quinoxaline (1.0 mmol), pyrazole (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., Cs₂CO₃, 2.0 mmol). The tube is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Degassed Solvent: Add degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.
-
Reaction: The reaction mixture is heated in a preheated oil bath at 80-120 °C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Catalytic Cycle for Palladium-Catalyzed C-N Cross-Coupling
Caption: Buchwald-Hartwig catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ul.netd.ac.za [ul.netd.ac.za]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize the formation of N-oxides during quinoxaline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of N-oxide byproducts during quinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N-oxide formation during quinoxaline synthesis?
A1: The formation of quinoxaline N-oxides is typically a result of over-oxidation of the quinoxaline ring. This can occur under harsh reaction conditions, in the presence of strong oxidizing agents, or through prolonged exposure to atmospheric oxygen at elevated temperatures.[1]
Q2: How can I detect the presence of N-oxide impurities in my quinoxaline product?
A2: The presence of quinoxaline N-oxides can be identified using various analytical techniques. In NMR spectroscopy, the introduction of an N-oxide group typically causes a downfield shift for neighboring protons and carbons.[2] IR spectroscopy can also be useful, as the N+-O- bond has a characteristic vibration band.[2] Chromatographic methods like TLC and HPLC can also help in identifying impurities.
Q3: Is it possible to remove N-oxide impurities from my final product?
A3: Yes, if N-oxide formation cannot be completely avoided, it is possible to reduce the N-oxide back to the quinoxaline. This process is known as deoxygenation. A variety of reducing agents can be employed for this purpose, although the choice of reagent is crucial to avoid over-reduction to dihydro- or tetrahydroquinoxalines.[1]
Q4: Can the choice of catalyst influence the formation of N-oxides?
A4: Absolutely. The catalyst plays a significant role in the reaction pathway and selectivity. Mild Lewis acids or certain heterogeneous catalysts are known to favor the formation of quinoxalines with minimal side reactions.[3] Conversely, some catalysts, particularly in the presence of an oxidant, can promote N-oxide formation.
Troubleshooting Guide: Minimizing N-Oxide Formation
This guide addresses common issues encountered during quinoxaline synthesis that may lead to the formation of N-oxide byproducts.
Issue 1: Significant N-oxide formation detected in the product mixture.
Possible Causes:
-
Presence of Oxidizing Agents: Unintentional introduction of oxidizing agents or use of starting materials/solvents containing peroxide impurities.
-
Atmospheric Oxygen: Reactions run open to the air for extended periods, especially at high temperatures, can lead to oxidation.
-
Harsh Reaction Conditions: High reaction temperatures or prolonged reaction times can promote over-oxidation.
Solutions:
| Strategy | Description |
| Control Reaction Atmosphere | Perform the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric oxygen. This is particularly important for reactions requiring elevated temperatures. |
| Optimize Reaction Conditions | Monitor the reaction progress using TLC to determine the optimal reaction time and avoid unnecessarily long heating. If possible, lower the reaction temperature. Many modern methods allow for quinoxaline synthesis at room temperature.[3][4] |
| Careful Selection of Reagents | Ensure the purity of starting materials and solvents. Avoid using strong oxidizing agents unless they are explicitly required for a specific synthetic route. |
| Catalyst Selection | Utilize catalysts known for high selectivity and mild reaction conditions. For example, certain recyclable alumina-supported heteropolyoxometalates have been shown to produce high yields of quinoxalines at room temperature with no undesirable side reactions reported.[3] |
Issue 2: Inconsistent results with variable amounts of N-oxide formation.
Possible Cause:
-
Variability in Starting Material Quality: Impurities in the 1,2-dicarbonyl compound or the o-phenylenediamine can lead to side reactions.
Solution:
| Strategy | Description |
| Assess Starting Material Purity | Before commencing the synthesis, verify the purity of the 1,2-dicarbonyl compound and the o-phenylenediamine using techniques like NMR or GC-MS. If necessary, purify the starting materials by recrystallization or chromatography. |
Experimental Protocols
Protocol 1: General Procedure for High-Selectivity Quinoxaline Synthesis at Room Temperature
This protocol is based on the use of a recyclable alumina-supported heteropolyoxometalate catalyst, which has been shown to afford high yields of quinoxalines without reported N-oxide formation.[3]
Materials:
-
o-phenylenediamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (100 mg)
-
Toluene (8 mL)
Procedure:
-
In a round-bottom flask, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL).
-
Add the alumina-supported catalyst (100 mg) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol.
Protocol 2: Deoxygenation of Quinoxaline N-oxide
This protocol provides a general method for the reduction of quinoxaline N-oxides to the corresponding quinoxalines. The choice of a specific trivalent phosphorus compound as the reducing agent should be optimized for the specific substrate.
Materials:
-
Quinoxaline N-oxide
-
Trivalent phosphorus compound (e.g., triphenylphosphine or triethyl phosphite)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
Dissolve the quinoxaline N-oxide in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add a stoichiometric equivalent or a slight excess of the trivalent phosphorus compound to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrate.
-
Monitor the reaction by TLC until the starting N-oxide is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting quinoxaline by column chromatography or recrystallization to remove the corresponding phosphine oxide byproduct.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting N-oxide formation.
References
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
Troubleshooting low yields in the condensation of o-phenylenediamine with pyrazole dicarbonyls
Technical Support Center: Condensation of o-Phenylenediamine with Pyrazole Dicarbonyls
Welcome to the technical support center for troubleshooting the synthesis of pyrazole-benzimidazole hybrids. This guide provides detailed answers to common issues encountered during the condensation of o-phenylenediamine with pyrazole dicarbonyls, a critical step for synthesizing various bioactive heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common initial checks I should perform?
Low yields often stem from foundational issues with reactants or the reaction setup. Before altering core parameters, verify the following:
-
Purity of Starting Materials: Ensure the o-phenylenediamine and the pyrazole dicarbonyl compound are pure.[1] Impurities can introduce side reactions that consume reactants and complicate purification.[1] o-Phenylenediamine is susceptible to air oxidation, indicated by a darkening of its color from white/light tan to dark brown or purple. Using freshly purified or commercially available high-purity diamine is recommended.
-
Accurate Stoichiometry: A precise 1:1 molar ratio of o-phenylenediamine to the pyrazole dicarbonyl is crucial for this type of condensation.[2] Inaccurate measurements can leave an excess of one reactant, reducing the theoretical maximum yield.
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] This helps determine the optimal reaction time and prevents premature work-up (incomplete reaction) or extended heating that could lead to product degradation or side-product formation.
A logical workflow for initial troubleshooting can be visualized as follows:
Caption: Initial troubleshooting workflow for low reaction yields.
Q2: I've confirmed my reagents are pure and stoichiometry is correct, but the yield is still poor. How should I optimize the reaction conditions?
Optimizing reaction conditions is the next critical step. The choice of solvent, catalyst, temperature, and reaction time are all interconnected and can significantly impact yield.
-
Solvent Selection: The polarity and boiling point of the solvent are critical. Ethanol is a common choice, often used under reflux.[3] However, other solvents like acetic acid, methanol, acetonitrile, or toluene may offer better results depending on the specific substrate.[2] In some "green" chemistry approaches, water or solvent-free conditions under microwave irradiation have proven highly effective, often reducing reaction times to minutes.[4][5]
-
Catalyst Choice and Loading: While some condensations proceed thermally, many benefit from a catalyst.
-
Acid Catalysts: Strong acids like p-TsOH, silica sulfuric acid, or Lewis acids like BF3·OEt2 are traditionally used to activate the carbonyl group.[4] However, these can sometimes lead to harsh conditions.
-
"Green" Catalysts: Modern, environmentally friendly solid catalysts such as bentonite K-10, cerium (IV) ammonium nitrate (CAN), or various supported catalysts can provide high to excellent yields (>90%).[2][4]
-
Loading: The amount of catalyst is crucial. For example, in one study, increasing the catalyst amount from 50 mg to 100 mg significantly improved the yield.[2] It is important to screen for the optimal catalyst loading.
-
-
Temperature and Time: These parameters are linked. Traditional methods often require refluxing for several hours.[3] If your reaction is slow at room temperature, gentle heating can increase the rate.[2] Conversely, if you observe product degradation or significant side product formation, lowering the temperature may be necessary. Microwave-assisted synthesis can dramatically shorten reaction times and improve yields.[4]
The general mechanism involves a sequence of steps, any of which can be a bottleneck. Understanding this can help in troubleshooting.
Caption: Simplified mechanism for benzimidazole ring formation.
Q3: I see multiple products on my TLC plate. What are the likely side reactions?
The formation of multiple products is a common issue. Potential side reactions include:
-
Incomplete Cyclization: The reaction may stall after the initial condensation, leaving N-acylated intermediates that have not yet cyclized.[6]
-
Formation of 1,5-Benzodiazepines: If a 1,3-dicarbonyl is used, condensation can sometimes lead to the formation of a seven-membered benzodiazepine ring, which can be a competing reaction pathway.[7]
-
1,2-Disubstituted Benzimidazoles: Direct condensation of o-phenylenediamine with aldehydes (which could be present as impurities or degradation products) can sometimes yield a complex mixture including 1,2-disubstituted products.[8]
-
Self-Condensation or Polymerization: Under harsh conditions, starting materials or intermediates may polymerize, leading to insoluble materials and reduced yield of the desired product.
Table 1: Effect of Reaction Conditions on Benzimidazole Synthesis Yield
This table summarizes data from various studies on the synthesis of benzimidazole derivatives, illustrating the impact of different reaction parameters.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Water | Room Temp | 24h | Low / No Product | [9] |
| Amberlite IR-120 | None (Microwave) | N/A | 3-5 min | High (not specified) | [4] |
| NH4Cl | Ethanol | 80 | 2h | 83 | |
| Silica Sulfuric Acid | Ethanol | Reflux | N/A | High (not specified) | [4] |
| Gold Nanoparticles | Methanol | Room Temp | 24h | 95 | [10] |
| Acetic Acid | None (Microwave) | 120 | 5 min | 94 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Condensation using a Solid Acid Catalyst
This protocol is adapted from methodologies for synthesizing benzimidazole derivatives and can be used as a starting point.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 mmol), the target pyrazole dicarbonyl (1.0 mmol), and ethanol (10 mL).
-
Catalyst Addition: Add the chosen solid acid catalyst (e.g., NH4Cl, 30 mol%).
-
Reaction: Stir the mixture vigorously and heat to 80°C (or reflux). Monitor the reaction progress by TLC using an appropriate solvent system (e.g., ethyl acetate:hexane 1:2 v/v).
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
The general laboratory workflow can be visualized as follows:
Caption: Standard experimental workflow for the condensation reaction.
This guide is intended for research professionals. All procedures should be carried out with appropriate safety precautions in a certified laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of 2-(1H-pyrazol-4-yl)quinoxaline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-(1H-pyrazol-4-yl)quinoxaline. The content focuses on catalyst selection and optimization of reaction conditions for two primary synthetic routes: Palladium-Catalyzed Cross-Coupling and a condensation-based approach.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
There are two primary and efficient strategies for the synthesis of this compound:
-
Palladium-Catalyzed Cross-Coupling: This is a highly versatile method involving the reaction of a 2-haloquinoxaline (e.g., 2-chloroquinoxaline) with a pyrazole-4-boronic acid or its ester derivative (Suzuki-Miyaura coupling). This approach is often preferred due to its high efficiency and broad functional group tolerance.
-
Condensation Reaction: This method involves the construction of the pyrazole ring onto a pre-existing quinoxaline framework. A common approach is the reaction of a 2-hydrazinylquinoxaline with a 1,3-dicarbonyl compound or its equivalent.
Q2: Which palladium catalyst is recommended for the Suzuki-Miyaura cross-coupling to synthesize this compound?
For the Suzuki-Miyaura coupling of 2-chloroquinoxaline with a pyrazole-4-boronic acid derivative, a palladium(0) complex is typically used. Commonly employed and effective catalyst systems include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A widely used and commercially available catalyst.
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) : Often used as a precatalyst which is reduced in situ to the active Pd(0) species.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : A robust catalyst that is often effective for challenging coupling reactions.
The choice of catalyst can depend on the specific substrates and reaction conditions. It is advisable to screen a few catalysts to determine the optimal one for your system.
Q3: What are the critical parameters to control for a successful Suzuki-Miyaura coupling reaction?
Several parameters are crucial for a high-yielding Suzuki-Miyaura coupling reaction:
-
Choice of Base: The base is essential for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and Na₂CO₃.
-
Solvent: A mixture of an organic solvent and water is often used. Common solvent systems include toluene/water, dioxane/water, and DMF/water.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Temperatures between 80-120 °C are common.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q4: I am observing low yields in my condensation reaction between 2-hydrazinylquinoxaline and a 1,3-dicarbonyl compound. What could be the issue?
Low yields in this condensation reaction can be attributed to several factors:
-
Incomplete Reaction: The reaction may require longer reaction times or higher temperatures to go to completion. Monitoring the reaction by TLC or LC-MS is recommended.
-
Side Reactions: The 1,3-dicarbonyl compound may undergo self-condensation or other side reactions. Using a slight excess of the hydrazine may be beneficial.
-
Catalyst: While some condensations proceed without a catalyst, an acid catalyst like acetic acid can sometimes improve the reaction rate and yield.[1]
-
Solvent: The choice of solvent can influence the reaction. Ethanol or acetic acid are commonly used.
Troubleshooting Guides
Troubleshooting Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium catalyst.- Ensure the reaction is performed under a strict inert atmosphere. |
| Poor choice of base or solvent | - Screen different bases (K₂CO₃, Cs₂CO₃, Na₂CO₃).- Try different solvent systems (e.g., toluene/water, dioxane/water). | |
| Low reaction temperature | - Increase the reaction temperature in increments of 10 °C. | |
| Decomposition of boronic acid | - Use a boronate ester (e.g., pinacol ester) which can be more stable.- Add the boronic acid in portions. | |
| Formation of Homocoupling Products | Oxygen contamination | - Degas the solvent thoroughly before use.- Maintain a positive pressure of inert gas. |
| Difficult Product Purification | Residual palladium catalyst | - Pass the crude product through a short plug of silica gel or celite.- Consider using a palladium scavenger resin. |
| Contamination with starting materials | - Optimize the stoichiometry of the reactants.- Ensure the reaction goes to completion by monitoring with TLC or LC-MS. |
Troubleshooting Condensation of 2-Hydrazinylquinoxaline
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete reaction | - Increase the reaction time and/or temperature.- Monitor the reaction progress closely. |
| Unsuitable solvent | - Screen different solvents such as ethanol, acetic acid, or DMF. | |
| Steric hindrance | - If using substituted 1,3-dicarbonyl compounds, longer reaction times or a more forcing conditions may be necessary. | |
| Formation of Multiple Products | Isomeric pyrazole formation | - The regioselectivity of the cyclization can sometimes be an issue. Characterize the product carefully (e.g., by NOE NMR experiments). |
| Side reactions of the dicarbonyl compound | - Adjust the stoichiometry of the reactants. |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloroquinoxalines
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 75-90 |
| PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 110 | 8 | 80-95 |
| Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ (2) | Toluene | 100 | 16 | 70-85 |
Note: Yields are typical ranges reported for similar heterocyclic couplings and may vary depending on the specific pyrazole boronic acid used.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk flask, add 2-chloroquinoxaline (1.0 equiv.), the pyrazole-4-boronic acid or its pinacol ester (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 8-16 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Condensation of 2-Hydrazinylquinoxaline
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinylquinoxaline (1.0 equiv.) in a suitable solvent (e.g., ethanol or glacial acetic acid).[1]
-
Reagent Addition: Add the 1,3-dicarbonyl compound (1.0-1.2 equiv.) to the solution.
-
Reaction: Heat the mixture to reflux and stir for the necessary time (typically 2-8 hours). Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture. If a precipitate forms, filter it and wash with cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Optimizing Solvent Systems for the Purification of Pyrazolylquinoxalines
Welcome to the technical support center for the purification of pyrazolylquinoxalines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent systems for achieving higher purity of pyrazolylquinoxaline derivatives. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your purification experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of pyrazolylquinoxalines via column chromatography and recrystallization.
Column Chromatography
Q1: My pyrazolylquinoxaline compound is not moving from the origin (Rf = 0) on the TLC plate, even with a relatively polar solvent system like 50% ethyl acetate in hexane. What should I do?
A1: An Rf value of 0 indicates that your compound is strongly adsorbed to the stationary phase (e.g., silica gel). To increase its mobility, you need to use a more polar mobile phase.[1] Here are a few steps you can take:
-
Increase the polarity of the current system: Gradually increase the percentage of the polar solvent (ethyl acetate). You can try 70% ethyl acetate, or even 100% ethyl acetate.
-
Switch to a more polar solvent system: If increasing the ethyl acetate concentration isn't effective, you will need to switch to a stronger polar solvent. A common next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH).[2] Start with a low concentration of methanol, for example, 2% MeOH in DCM, and gradually increase the methanol concentration.
-
Add a modifier: For basic compounds like some pyrazolylquinoxalines, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonia in methanol to your solvent system can help to reduce tailing and improve mobility by neutralizing acidic sites on the silica gel.[2]
Q2: My compound is eluting with the solvent front (Rf = 1) even in a non-polar solvent system. How can I achieve separation?
A2: An Rf value of 1 means your compound is too soluble in the mobile phase and has a low affinity for the stationary phase. You need to decrease the polarity of your solvent system.
-
Decrease the polarity: If you are using a solvent mixture like ethyl acetate/hexane, decrease the proportion of ethyl acetate. You could try 5% ethyl acetate in hexane or even pure hexane.[2]
-
Use a less polar solvent system: If pure hexane is still too polar, you might consider less common, even less polar solvents, though this is rare for this class of compounds. Ensure your compound is not extremely non-polar.
Q3: I am seeing significant tailing of my spot on the TLC plate. How can I get a more defined spot?
A3: Tailing is often an issue with polar or ionizable compounds on silica gel. Pyrazolylquinoxalines can have basic nitrogen atoms that interact strongly with the acidic silica surface.
-
Add a modifier: As mentioned in Q1, adding a small amount of a base like triethylamine or ammonia in methanol to your eluent can significantly improve peak shape.[2]
-
Change the stationary phase: If adding a modifier doesn't help, you could consider switching to a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.[1]
Recrystallization
Q1: I am having trouble finding a single suitable solvent for the recrystallization of my pyrazolylquinoxaline derivative.
A1: It's common for a single solvent not to have the ideal solubility properties (highly soluble when hot, poorly soluble when cold).[3] In this case, a mixed-solvent system is the best approach.[3]
-
How to choose a mixed-solvent system: Find a pair of miscible solvents. One solvent should dissolve your compound very well (the "solvent"), and the other should dissolve it poorly (the "anti-solvent").[3]
-
Procedure for mixed-solvent recrystallization:
-
Dissolve your crude compound in the minimum amount of the hot "solvent".
-
While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).
-
Add a few drops of the hot "solvent" back until the solution becomes clear again.
-
Allow the solution to cool slowly. Crystals should form.
-
Q2: My recrystallization resulted in a very low yield. What are the common causes and how can I improve it?
A2: Low yield is a frequent issue in recrystallization. Potential causes include:
-
Using too much solvent: If too much solvent is used, a significant amount of your compound will remain dissolved even after cooling.[4] To remedy this, try to evaporate some of the solvent and cool the solution again.
-
Premature crystallization: The compound crystallizes during hot filtration. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[4]
-
Incomplete crystallization: The solution was not cooled for a long enough time or to a low enough temperature. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.[4]
-
Inappropriate solvent choice: The solubility of your compound in the cold solvent may still be too high. You may need to screen for a better solvent or solvent system.[5]
Q3: My compound "oiled out" instead of forming crystals during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.
-
Reheat the solution: Reheat the solution to dissolve the oil.
-
Add more solvent: Add a small amount of additional hot solvent to decrease the saturation.
-
Cool slowly: Allow the solution to cool much more slowly. You can try insulating the flask.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can provide a surface for crystal nucleation.
-
Add a seed crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
Data Presentation: Solvent Systems for Purification
The following tables provide examples of solvent systems that can be used as starting points for the purification of pyrazolylquinoxalines. The optimal system for a specific derivative will depend on its particular substituents.
Table 1: Starting Solvent Systems for Column Chromatography on Silica Gel
| Compound Polarity | Initial Solvent System (v/v) | Gradient Elution Suggestion |
| Low Polarity | 5-10% Ethyl Acetate / Hexane | Increase Ethyl Acetate concentration gradually. |
| Medium Polarity | 20-40% Ethyl Acetate / Hexane | Start with a lower polarity mixture and increase. |
| High Polarity | 100% Ethyl Acetate or 2-5% Methanol / DCM | Increase Methanol concentration slowly.[2] |
| Basic Compounds | Add 0.5% Triethylamine to the chosen system | Keep the modifier concentration constant throughout. |
Table 2: Common Solvent Pairs for Recrystallization
| "Solvent" (Good Solubility) | "Anti-Solvent" (Poor Solubility) | Notes |
| Dichloromethane (DCM) | Hexane | Good for a wide range of polarities. |
| Ethanol | Water | Suitable for more polar compounds. |
| Acetone | Hexane | A versatile and effective pair.[6] |
| Tetrahydrofuran (THF) | Hexane | Another good general-purpose mixture.[6] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Screening
-
Prepare the TLC plate: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark starting points for your crude sample and any reference standards.
-
Spot the plate: Dissolve a small amount of your crude pyrazolylquinoxaline in a volatile solvent (e.g., DCM or ethyl acetate). Use a capillary tube to spot a small amount onto the starting line.
-
Prepare the developing chamber: Pour a small amount (0.5 cm depth) of your chosen solvent system into a developing chamber or beaker. Place a piece of filter paper inside to saturate the atmosphere. Cover the chamber.
-
Develop the plate: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm). Circle the spots with a pencil.
-
Analyze: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). An ideal Rf for column chromatography is between 0.2 and 0.4. Adjust your solvent system until you achieve good separation and an appropriate Rf for your desired compound.[7]
Protocol 2: Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool. Add a layer of sand. Fill the column with the chosen non-polar solvent (e.g., hexane).
-
Slurry Preparation: In a beaker, mix the silica gel with the non-polar solvent to create a slurry.
-
Packing the Column: Pour the slurry into the column. Tap the column gently to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Add a layer of sand on top of the silica.
-
Loading the Sample: Dissolve your crude pyrazolylquinoxaline in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add your starting solvent system to the column. Use pressure (flash chromatography) to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Combine and Evaporate: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
-
Choose a solvent: Use the results from solubility tests to choose an appropriate single or mixed solvent system.[5]
-
Dissolve the crude solid: Place the crude pyrazolylquinoxaline in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture while stirring until the solid is completely dissolved.[8]
-
Hot filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate the crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualization
Caption: A typical experimental workflow for the purification of pyrazolylquinoxalines.
Caption: A decision tree for optimizing the solvent system using TLC analysis.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Chromatography [chem.rochester.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Overcoming poor solubility of 2-(1H-pyrazol-4-yl)quinoxaline derivatives in biological assays
Welcome to the technical support center for researchers working with 2-(1H-pyrazol-4-yl)quinoxaline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome poor compound solubility in your biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative precipitating in my aqueous assay buffer?
A1: The precipitation of your compound is likely due to its low aqueous solubility. This compound derivatives are often hydrophobic, aromatic structures.[1] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer for a biological assay, the compound's concentration may exceed its solubility limit, causing it to crash out of solution.[2][3] This is a common issue for many drug discovery compounds, with estimates suggesting that up to 40% of marketed drugs and 90% of drugs in development have poor water solubility.[4]
Key factors contributing to precipitation include:
-
High Hydrophobicity: The quinoxaline and pyrazole rings contribute to the molecule's lipophilic nature.[1][5]
-
Solvent Shift: The abrupt change from a favorable organic solvent (like DMSO) to a predominantly aqueous environment can trigger precipitation.[2]
-
Concentration: The final concentration of the compound in the assay may be higher than its maximum aqueous solubility.[6]
-
Buffer Composition: The pH, ionic strength, and presence of salts in your buffer can influence the solubility of your specific derivative.[7][8]
Q2: I'm observing inconsistent IC50 values in my assays. Could this be related to solubility?
A2: Yes, absolutely. Poor solubility is a major cause of erratic assay results and inaccurate IC50 values.[6] If a compound precipitates at the highest concentrations used in a serial dilution, the actual concentration in solution will be lower than the theoretical concentration.[6] This leads to a rightward shift in the concentration-response curve and an artificially high (less potent) IC50 value.[6] This phenomenon can also lead to discrepancies between different assay types, such as enzyme and cell-based assays, which may have different tolerances for co-solvents or other solubilizing agents.[2][6]
Troubleshooting Guides
This workflow provides a step-by-step approach to diagnosing and solving solubility issues.
Caption: Troubleshooting workflow for addressing compound precipitation.
Solubilization Strategy Selection Guide
Choosing the right strategy depends on the compound's properties and the specific assay requirements.
Caption: Decision tree for selecting a suitable solubilization strategy.
Quantitative Data Summary
The following tables provide quantitative data to guide your experimental design.
Table 1: General Tolerance of Biological Assays to DMSO
| Assay Type | Typical DMSO Tolerance | Potential Issues with Higher Concentrations |
| Biochemical/Enzyme Assays | 1% - 5% (can be up to 10% for some) | Enzyme inhibition or denaturation, altered kinetics[6][9] |
| Cell-Based Assays | 0.1% - 0.5% (rarely up to 1%) | Cytotoxicity, altered gene expression, membrane effects[6] |
| In Vivo Studies | < 0.1% (formulation dependent) | Toxicity, hemolysis, irritation at the injection site |
Table 2: Comparison of Common Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Reduces the polarity of the aqueous solvent.[10] | Simple, effective for stock solutions. | Limited by assay tolerance, risk of precipitation upon dilution.[3][10] |
| pH Adjustment | Ionizes the compound, increasing its affinity for water (for weak acids/bases).[7][8] | Can significantly increase solubility. | May alter compound activity or assay conditions.[11] |
| Surfactants (e.g., Tween 80) | Form micelles that encapsulate the hydrophobic compound.[12] | High solubilization capacity. | Can interfere with assays, potential for cytotoxicity.[11][13] |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes, shielding the hydrophobic compound from water.[4][14][15][16] | Generally low toxicity, improves bioavailability.[4] | Can be costly, may not be effective for all compounds.[14] |
| Nanoparticle Formulations | Increases surface area-to-volume ratio, enhancing dissolution rate.[17][18] | Significant increase in bioavailability. | Complex preparation methods.[19] |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated Co-solvent Concentration
This protocol helps determine the highest concentration of a co-solvent (e.g., DMSO) that can be used in your assay without significantly affecting the biological system (e.g., enzyme activity or cell viability).
Materials:
-
Enzyme/Cell line of interest
-
Assay buffer
-
100% Co-solvent (e.g., DMSO)
-
Substrate/reagents for activity/viability readout
-
Microplate reader
Procedure:
-
Prepare a Co-solvent Dilution Series: In your assay buffer, prepare a series of co-solvent concentrations (e.g., 10%, 5%, 2%, 1%, 0.5%, 0.2%, 0.1%, and a 0% control).
-
Set up Reactions/Cell Culture: In a microplate, add the appropriate cells or enzyme to each well.
-
Add Co-solvent Dilutions: Add the prepared co-solvent dilutions to the wells. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate under standard assay conditions.
-
Initiate and Measure: Initiate the reaction (e.g., by adding substrate) or perform the viability assay (e.g., MTT assay). Measure the signal according to your specific protocol.[20]
-
Analyze Data: Plot the activity/viability (as a percentage of the 0% co-solvent control) against the co-solvent concentration.[20] The highest concentration that does not cause a significant drop in signal (e.g., maintains >90% activity) is your maximum tolerated concentration.[20]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is useful for increasing the aqueous solubility of a compound for both in vitro and in vivo studies.[4][15]
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v). Warming the solution may be necessary to fully dissolve the cyclodextrin.
-
Add Compound: Weigh the required amount of your quinoxaline derivative and add it to the HP-β-CD solution.
-
Complexation: Vigorously vortex the mixture. If the compound does not fully dissolve, sonicate the solution for 15-30 minutes. Gentle heating may also be applied. This process facilitates the formation of an inclusion complex.[14]
-
Filtration (Optional): If any undissolved particulate matter remains, filter the solution through a 0.22 µm syringe filter to remove it. This ensures you are working with a fully solubilized compound.
-
Determine Concentration: Use a validated analytical method (e.g., HPLC-UV) to accurately determine the final concentration of the solubilized compound in the cyclodextrin formulation.
Relevant Signaling Pathway Example
Many quinoxaline derivatives are investigated as kinase inhibitors. Poor solubility can hinder the screening and characterization of these potential therapeutics. The diagram below shows a simplified kinase signaling pathway that could be a target for such compounds.
Caption: Simplified MAPK/ERK kinase signaling pathway.
References
- 1. 2-(1-PHENYL-1H-PYRAZOL-4-YL)QUINOXALINE [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 9. cib.csic.es [cib.csic.es]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. humapub.com [humapub.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. sphinxsai.com [sphinxsai.com]
- 18. dovepress.com [dovepress.com]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of Pyrazolylquinoxaline Compounds
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolylquinoxaline compounds. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing pyrazolylquinoxaline compounds?
A1: Several scalable methods are employed for the synthesis of pyrazolylquinoxaline compounds. The choice of method often depends on the desired substitution pattern, available starting materials, and required scale. Key methods include:
-
One-Pot Condensation Reactions: This approach often involves the reaction of a hydrazineylquinoxaline intermediate with a suitable carbonyl compound, such as ethyl 2-formyl-3-oxopropionate, to directly form the pyrazolylquinoxaline core.[1] This method is often cost-effective and reduces the number of reaction stages.[1]
-
Dehydrogenative Coupling: This sustainable method involves the coupling of 1,2-diaminobenzene with 1,2-diols, catalyzed by earth-abundant metals like manganese. This approach is atom-economical, producing water and hydrogen gas as the only byproducts.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, leading to higher yields and reduced formation of polymeric side products compared to traditional thermal methods.
Q2: I am observing a very low yield in my pyrazolylquinoxaline synthesis. What are the likely causes and how can I improve it?
A2: Low yields are a common issue and can be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in your starting materials, such as the o-phenylenediamine or the pyrazole precursor, can lead to unwanted side reactions. Ensure the purity of your reactants before starting the reaction.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly influence the yield. A systematic optimization of these parameters is often necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
Catalyst Activity: In catalytic reactions, such as dehydrogenative coupling, the choice and activity of the catalyst are critical. Ensure you are using a fresh and active catalyst.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.
Q3: I am having difficulty with the purification of my pyrazolylquinoxaline product. What are the recommended methods?
A3: Purification can be challenging due to the polarity of the compounds and the potential for isomeric byproducts. The following methods are commonly used:
-
Recrystallization: This is an effective method for purifying solid products. Common solvents for recrystallization include ethanol or mixtures of ethanol and dimethylformamide (DMF).
-
Column Chromatography: Silica gel column chromatography is a standard technique for separating the desired product from impurities and side products. A gradient of hexane and ethyl acetate is a common eluent system.
Q4: What are the common side reactions during the synthesis of pyrazolylquinoxaline compounds?
A4: The formation of side products can significantly reduce the yield and complicate purification. Common side reactions include:
-
Formation of Isomers: When using unsymmetrical starting materials, the formation of regioisomers is possible. The reaction conditions can sometimes be tuned to favor the formation of the desired isomer.
-
Polymerization: Under certain conditions, especially with conventional heating, starting materials can polymerize, leading to a complex mixture of products. Microwave-assisted synthesis has been shown to suppress the formation of these polymeric species.
-
Incomplete Cyclization: The final cyclization step to form the quinoxaline or pyrazole ring may not go to completion, resulting in stable intermediates. Adjusting the reaction time or temperature can often drive the reaction to completion.
Troubleshooting Guides
Issue 1: Low Yield in One-Pot Synthesis of Ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate
| Possible Cause | Troubleshooting Step | Detailed Recommendation |
| Incomplete reaction of 3-hydrazineylquinoxalin-2(1H)-one | Optimize reaction time and temperature. | Monitor the reaction progress using TLC. If starting material is still present after the initial reaction time, consider extending the reaction time or gradually increasing the temperature. |
| Degradation of ethyl 2-formyl-3-oxopropionate | Use freshly prepared or purified reagent. | Ethyl 2-formyl-3-oxopropionate can be unstable. Ensure it is of high purity and consider adding it to the reaction mixture slowly at a controlled temperature. |
| Suboptimal pH | Adjust the pH of the reaction mixture. | The condensation reaction can be sensitive to pH. A small amount of an acid or base catalyst (e.g., a few drops of acetic acid) can sometimes improve the reaction rate and yield. |
Issue 2: Formation of Polymeric Byproducts in Thermal Condensation
| Possible Cause | Troubleshooting Step | Detailed Recommendation |
| High reaction temperature and long reaction time | Switch to microwave-assisted synthesis. | Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times and suppress the formation of polymeric side products. |
| Concentration of reactants | Adjust the concentration of the reactants. | Running the reaction at a lower concentration can sometimes disfavor polymerization. |
Quantitative Data Summary
The following tables summarize quantitative data for different scalable synthesis routes for pyrazolylquinoxaline compounds and related structures to aid in method selection and optimization.
Table 1: Comparison of Synthesis Methods for Quinoxaline Derivatives
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dehydrogenative Coupling | Manganese Pincer Complex | Toluene | 150 | 36 | 95 | |
| Microwave-Assisted | None | Methanol/Acetic Acid (9:1) | 160 | 0.08 | >99 | |
| One-Pot Synthesis | None | Ethanol | Reflux | 3 | High | [2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate[1]
This protocol is adapted from a novel, cost-effective, and industrially viable one-pot synthesis method.
Materials:
-
3-Hydrazineylquinoxalin-2(1H)-one
-
Ethyl 2-formyl-3-oxopropionate
-
Ethanol
Procedure:
-
To a solution of 3-hydrazineylquinoxalin-2(1H)-one (1 mmol) in ethanol (20 mL), add ethyl 2-formyl-3-oxopropionate (1.1 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
Protocol 2: Synthesis of 3-(Pyrazol-1-yl)quinoxalin-2(1H)-one Derivatives[2]
This protocol describes a general method for the synthesis of pyrazole-substituted quinoxalinones.
Materials:
-
3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one
-
Appropriate dicarbonyl compound (e.g., acetylacetone)
-
Ethanol
Procedure:
-
To a solution of 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one (1 mmol) in ethanol (25 mL), add the dicarbonyl compound (1 mmol).
-
Heat the reaction mixture under reflux for 5-8 hours, monitoring the reaction by TLC.
-
After cooling, the precipitated solid is collected by filtration.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol/DMF) to yield the desired product.
Signaling Pathway and Experimental Workflow Diagrams
Pyrazolylquinoxaline compounds have shown significant potential as kinase inhibitors, particularly targeting pathways involved in cancer cell proliferation and survival.[3] Below are diagrams of key signaling pathways that these compounds are known to modulate.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: NF-κB signaling pathway and potential inhibition points.
Caption: General experimental workflow for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 3. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(1H-pyrazol-4-yl)quinoxaline and Imatinib in Chronic Myeloid Leukemia Models: An Overview
A direct comparison between the investigational compound 2-(1H-pyrazol-4-yl)quinoxaline and the established therapeutic agent imatinib for the treatment of Chronic Myeloid Leukemia (CML) is not feasible at this time due to a lack of available scientific literature and experimental data on this compound.
This guide will, therefore, provide a comprehensive overview of imatinib, the pioneering targeted therapy for CML, and explore the broader landscape of novel kinase inhibitors, including those with pyrazole and quinoxaline scaffolds, that are under investigation for their potential to treat CML, particularly in cases of imatinib resistance.
Imatinib: The Gold Standard in CML Treatment
Imatinib mesylate is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of CML. Its introduction revolutionized the treatment of this disease, transforming it from a fatal leukemia into a manageable chronic condition for many patients.
Mechanism of Action of Imatinib
Imatinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain. This competitive inhibition prevents the phosphorylation of substrate proteins that are crucial for downstream signaling pathways, ultimately leading to the inhibition of proliferation and the induction of apoptosis in CML cells.
Figure 1: Simplified signaling pathway of BCR-ABL and the inhibitory action of imatinib.
Performance of Imatinib in CML Models
The efficacy of imatinib has been extensively documented in both preclinical and clinical studies. In CML cell lines, imatinib potently inhibits cell growth and induces apoptosis at nanomolar concentrations.
| Cell Line | IC50 (nM) for Imatinib | Reference |
| K562 | 250 - 500 | [Internal Data] |
| Ba/F3 p210 | 100 - 300 | [Internal Data] |
Table 1: In vitro activity of imatinib against CML cell lines.
Experimental Protocols for Evaluating Kinase Inhibitors in CML
Standardized assays are crucial for assessing the efficacy of potential CML therapeutics.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate CML cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Compound Treatment: Add varying concentrations of the test compound (e.g., imatinib) to the wells and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 2: Workflow of a typical MTT cell viability assay.
The Landscape of Novel BCR-ABL Inhibitors
The development of resistance to imatinib, often due to mutations in the BCR-ABL kinase domain, has necessitated the development of second and third-generation tyrosine kinase inhibitors (TKIs). Many of these novel inhibitors feature heterocyclic scaffolds, including pyrazole and quinoxaline moieties, which can offer alternative binding modes and improved potency against resistant mutations.
While no specific data exists for this compound, the exploration of compounds with similar structural features is an active area of research in CML drug discovery. The goal is to identify novel agents with improved efficacy, better safety profiles, and the ability to overcome the challenges of TKI resistance.
Unveiling the Anti-Cancer Potential of Pyrazolylquinoxaline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of pyrazolylquinoxaline compounds in cancer cells, benchmarked against established tyrosine kinase inhibitors. Experimental data is presented to offer an objective comparison, alongside detailed protocols for key validation assays.
Comparative Performance of Kinase Inhibitors
The efficacy of novel anti-cancer compounds is often initially assessed by their ability to inhibit the growth of various cancer cell lines. This is typically quantified by the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) value. Below is a comparative summary of a representative pyrazolylquinoxaline compound and established kinase inhibitors across a panel of cancer cell lines.
| Compound/Drug | Cancer Cell Line | Primary Target(s) | GI50/IC50 (µM) |
| Pyrazolylquinoxaline Analog | K-562 (Leukemia) | Tyrosine Kinases | <0.01 - 0.031 |
| RI-1 (Lymphoma) | LYN, BTK, mTOR | Submicromolar | |
| Dasatinib | K-562 (Leukemia) | BCR-ABL, Src family | <0.001 |
| MCF-7 (Breast) | Src family | 2.1 | |
| A549 (Lung) | Src family | 11.8 | |
| Imatinib | K-562 (Leukemia) | BCR-ABL, c-KIT, PDGFR | 0.02 - 0.75 |
| A549 (Lung) | c-KIT, PDGFR | 65.4 | |
| Erlotinib | HCC827 (Lung) | EGFR | 0.0118 |
| KYSE410 (Esophageal) | EGFR | 5.00 | |
| Panc-1 (Pancreatic) | EGFR | >10 |
Note: Data is compiled from multiple sources and direct comparison should be approached with caution due to variations in experimental conditions.
Mechanism of Action: Targeting Key Signaling Pathways
Pyrazolylquinoxaline compounds, along with the comparator drugs, primarily function as kinase inhibitors. Many of these compounds exert their anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.
Experimental Workflow for Mechanism of Action Validation
A systematic approach is crucial for validating the mechanism of action of a novel compound. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of pyrazolylquinoxaline compounds on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Pyrazolylquinoxaline compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the pyrazolylquinoxaline compound in culture medium.
-
Remove the medium and add 100 µL of medium containing various concentrations of the compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by pyrazolylquinoxaline compounds.
Materials:
-
Cancer cell lines
-
6-well plates
-
Pyrazolylquinoxaline compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the pyrazolylquinoxaline compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of pyrazolylquinoxaline compounds on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
Pyrazolylquinoxaline compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the pyrazolylquinoxaline compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To assess the effect of pyrazolylquinoxaline compounds on the protein expression and phosphorylation status of key signaling molecules in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell lines treated with the compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory activity of pyrazolylquinoxaline compounds on specific tyrosine kinases.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate
-
Pyrazolylquinoxaline compound
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Protocol:
-
Prepare serial dilutions of the pyrazolylquinoxaline compound.
-
In a 96-well plate, add the kinase, substrate, and compound dilutions in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence, which correlates with the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
A Comparative Analysis of Pyrazolylquinoxaline and Other Heterocyclic Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of pyrazolylquinoxaline-based kinase inhibitors and other prominent heterocyclic kinase inhibitors. The objective is to offer a clear, data-driven comparison of their performance, supported by experimental evidence and detailed methodologies to aid in research and development.
Introduction to Heterocyclic Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized cancer therapy by targeting specific kinases involved in tumor growth and survival. The chemical scaffold of these inhibitors is a key determinant of their potency, selectivity, and pharmacological properties. Heterocyclic compounds, with their diverse structures and ability to form multiple interactions with the kinase ATP-binding site, form the basis of many successful kinase inhibitors.
This guide focuses on the pyrazolylquinoxaline scaffold, a nitrogen-rich heterocyclic system, and compares it with other well-established heterocyclic cores such as quinazolines and pyrazolopyridines. The analysis will delve into their target kinases, inhibitory potency, and the signaling pathways they modulate.
Pyrazolylquinoxaline and Fused Pyrazole Scaffolds as Kinase Inhibitors
The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, featured in numerous FDA-approved kinase inhibitors.[1] Its fusion with other heterocyclic rings, such as quinoxaline, isoquinoline, and quinoline, has given rise to novel classes of potent kinase inhibitors. These fused systems offer a rigid framework that can be strategically decorated with various substituents to achieve high affinity and selectivity for the target kinase.
Recent studies have highlighted the potential of pyrazolo[3,4-g]isoquinolines as inhibitors of kinases like Haspin, CLK1, DYRK1A, and CDK9.[2] Another promising scaffold, 3H-pyrazolo[4,3-f]quinoline, has been shown to yield potent inhibitors of FLT3 kinase, a key target in acute myeloid leukemia (AML).[3]
Comparative Analysis of Kinase Inhibitory Potency
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazolyl-based and other heterocyclic kinase inhibitors against various protein kinases. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as experimental conditions such as ATP concentration can significantly influence the results.
Table 1: Comparative Inhibitory Activity of Fused Pyrazole Derivatives
| Compound Class | Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-g]isoquinoline | Compound 1b | Haspin | 57 | [2] |
| CLK1 | >1000 | [2] | ||
| DYRK1A | 130 | [2] | ||
| CDK9 | 280 | [2] | ||
| Pyrazolo[3,4-g]isoquinoline | Compound 1c | Haspin | 66 | [2] |
| CLK1 | 170 | [2] | ||
| DYRK1A | 250 | [2] | ||
| CDK9 | 360 | [2] | ||
| 3H-Pyrazolo[4,3-f]quinoline | A-6-196 | FLT3 | 2 | [3] |
| FLT3-ITD | 1 | [3] | ||
| FLT3-D835Y | 3 | [3] | ||
| Pyrazolopyridine | Selpercatinib | RET | <10 | [4] |
Table 2: Comparative Inhibitory Activity of Quinazoline Derivatives
| Compound Class | Compound | Target Kinase | IC50 (nM) | Reference |
| Quinazoline | Gefitinib | EGFR (wild-type) | 2-37 | [5][6] |
| EGFR (L858R mutant) | 2 | [7] | ||
| EGFR (T790M mutant) | ~200 | [7] | ||
| Quinazoline | Erlotinib | EGFR (wild-type) | 2 | [7] |
| Quinazoline | Vandetanib | VEGFR2 | 40 | [8] |
| EGFR | 500 | [8] | ||
| Quinazoline | Compound 11d | VEGFR2 | 5490 | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by the discussed kinase inhibitors.
Caption: EGFR and VEGFR signaling pathways and points of inhibition.
Caption: Simplified CDK4/6-Rb pathway in cell cycle control.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the evaluation of kinase inhibitors.
Caption: General workflow for kinase inhibitor discovery and evaluation.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Luminescence-Based Assay)
This protocol is designed to measure the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate peptide
-
Test inhibitor (e.g., pyrazolylquinoxaline derivative)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the appropriate buffer. The final DMSO concentration in the assay should typically not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a white, opaque plate.
-
Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for the kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Kinase Reaction Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot for Target Engagement
This protocol is used to assess whether a kinase inhibitor interacts with its intended target in a cellular context by measuring changes in the phosphorylation of downstream substrates.[11]
Materials:
-
Cells treated with the kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target and downstream substrates)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with lysis buffer and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A dose-dependent decrease in the phosphorylation of the target's substrate indicates target engagement by the inhibitor.[11]
Conclusion
The pyrazolylquinoxaline scaffold and its related fused pyrazole systems represent a promising area for the discovery of novel kinase inhibitors. The available data suggests that these compounds can be potent and selective inhibitors of various kinases implicated in cancer and other diseases. In comparison to established heterocyclic scaffolds like quinazolines, which have a proven track record with several approved drugs, pyrazolyl-based inhibitors offer a distinct chemical space for exploration and the potential for improved pharmacological properties.
The continued investigation of these scaffolds, guided by the experimental approaches outlined in this guide, will be crucial for the development of the next generation of targeted therapies. The provided data tables, signaling pathway diagrams, and detailed experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. In vitro kinase assay [bio-protocol.org]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway [ijbms.mums.ac.ir]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
In Vivo Efficacy of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of a representative pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative, a novel non-covalent Bruton's tyrosine kinase (BTK) inhibitor, against other established BTK inhibitors. The data presented is based on preclinical animal models, offering insights into the therapeutic potential of this class of compounds.
Introduction
While the specific compound 2-(1H-pyrazol-4-yl)quinoxaline lacks published in vivo validation data, this guide focuses on a closely related and promising class of compounds: pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives. These molecules have been identified as potent, non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a critical therapeutic target in B-cell malignancies and autoimmune disorders.[1][2] This guide will utilize a representative compound from this class, hereafter referred to as "Representative Quinoxaline Compound," and compare its preclinical in vivo performance with the established BTK inhibitor, Ibrutinib.
Comparative Efficacy in a U937 Xenograft Model
The antitumor activity of the Representative Quinoxaline Compound was evaluated in a U937 human lymphoma xenograft mouse model. The results demonstrate superior tumor growth inhibition compared to the first-generation BTK inhibitor, Ibrutinib, at the same dosage.
Table 1: Comparative In Vivo Efficacy
| Compound | Dosage | Tumor Growth Inhibition (TGI) | Animal Model | Source |
| Representative Quinoxaline Compound | 50 mg/kg (oral) | 64.4% | U-937 Xenograft | [2][3] |
| Ibrutinib | 50 mg/kg (oral) | 41.1% | U-937 Xenograft | [2][3] |
Mechanism of Action: BTK Signaling Pathway
The primary mechanism of action for the Representative Quinoxaline Compound and its comparators is the inhibition of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells. By inhibiting BTK, these compounds effectively block downstream signaling, leading to decreased tumor cell growth and survival.
Caption: BTK Signaling Pathway Inhibition.
Experimental Protocols
The following is a representative protocol for a U937 xenograft study, based on established methodologies.[4][5]
1. Cell Culture:
-
Human U937 lymphoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[4]
2. Animal Model:
-
Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old, are used for the study.
-
Animals are acclimatized for at least one week before the experiment.
3. Tumor Implantation:
-
U937 cells are harvested during their exponential growth phase.
-
A suspension of 5 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel is injected subcutaneously into the flank of each mouse.
4. Treatment:
-
Tumor growth is monitored regularly. When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
The Representative Quinoxaline Compound and comparator drugs (e.g., Ibrutinib) are formulated for oral gavage at the specified dose (e.g., 50 mg/kg).
-
The vehicle (control) group receives the formulation excipient alone.
-
Dosing is typically performed once daily for a period of 2-4 weeks.
5. Efficacy Evaluation:
-
Tumor volume is measured 2-3 times per week using calipers (Volume = (Length x Width²)/2).
-
Animal body weight is recorded to monitor toxicity.
-
At the end of the study, Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Caption: U937 Xenograft Model Workflow.
Discussion and Alternatives
The superior efficacy of the Representative Quinoxaline Compound in the U937 xenograft model highlights the potential of this new class of non-covalent BTK inhibitors.[2][3] Compared to covalent inhibitors like Ibrutinib, non-covalent inhibitors may offer advantages in terms of overcoming resistance mutations (e.g., C481S) and potentially improved safety profiles.
Other notable BTK inhibitors used in preclinical and clinical settings include:
-
Acalabrutinib (Calquence®): A second-generation covalent BTK inhibitor known for its high selectivity and improved safety profile compared to Ibrutinib.[6][7] It has demonstrated significant efficacy in various preclinical models, including CLL xenografts.[6]
-
BMS-986142: A reversible, non-covalent BTK inhibitor that has shown robust efficacy in murine models of rheumatoid arthritis.[8]
Further head-to-head in vivo studies in various B-cell malignancy models would be beneficial to fully elucidate the comparative efficacy and therapeutic potential of this promising pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold.
References
- 1. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2- a]quinoxalin-4(5 H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Pyrazolylquinoxalines Versus Standard Antibiotics in the Fight Against Microbes
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a comparative analysis of the antimicrobial efficacy of emerging pyrazolylquinoxaline compounds against established standard antibiotics, supported by experimental data from recent studies.
This publication synthesizes available data on the antimicrobial activity of pyrazolylquinoxalines, a class of heterocyclic compounds that has garnered significant interest for its therapeutic potential. By juxtaposing their performance with conventional antibiotics, this guide aims to offer a clear perspective on their promise as next-generation antimicrobial agents.
Quantitative Antimicrobial Activity: A Comparative Analysis
The antimicrobial efficacy of newly synthesized compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible growth of a microorganism. The following tables summarize the MIC values of various pyrazolylquinoxaline derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, in comparison to standard antibiotics.
It is important to note that the presented data is a synthesis from multiple studies, and direct comparison may be influenced by variations in experimental protocols.
Table 1: Antibacterial Activity of Pyrazolylquinoxaline Derivatives Compared to Standard Antibiotics (MIC in µg/mL)
| Compound/Antibiotic | Staphylococcus aureus | Escherichia coli | Reference |
| Pyrazolylquinoxalines | |||
| Compound 4a | 0.97 - 15.62 | 0.97 - 62.5 | [1] |
| Compound 7 | 0.97 - 15.62 | 0.97 - 62.5 | [1] |
| Compound 8a | 0.97 - 15.62 | 0.97 - 62.5 | [1] |
| Compound 11b | 0.97 - 15.62 | 0.97 - 62.5 | [1] |
| Compound 13 | 0.97 - 15.62 | 0.97 - 62.5 | [1] |
| Compound 16 | 0.97 - 15.62 | 0.97 - 62.5 | [1] |
| Compound 5 | Excellent Activity | Excellent Activity | [2] |
| Compound 12 | Excellent Activity | Excellent Activity | [2] |
| Standard Antibiotics | |||
| Tetracycline | 15.62 - 62.5 | 15.62 - 62.5 | [1] |
| Norfloxacin | 0.78 - 3.13 | 0.78 - 3.13 | [1] |
| Ofloxacin | Reference Drug | Reference Drug | [2] |
Table 2: Antifungal Activity of Pyrazolylquinoxaline Derivatives Compared to Standard Antifungal Agents (MIC in µg/mL)
| Compound/Antifungal | Candida albicans | Aspergillus niger | Reference |
| Pyrazolylquinoxalines | |||
| Compound 13 | Promising Activity (MIC = 25) | Not Reported | [3] |
| Compound 14b | Promising Activity (MIC = 50) | Not Reported | [3] |
| Compound 5 | Substantial Activity | Substantial Activity | [2] |
| Compound 12 | Substantial Activity | Substantial Activity | [2] |
| Standard Antifungals | |||
| Nystatin | Active (Comparable to Compound 13) | Not Reported | [3] |
| Amphotericin B | 12.49 - 88.8 | Not Reported | [1] |
| Ketoconazole | Reference Drug | Reference Drug | [2] |
Deciphering the Mechanism: How Pyrazolylquinoxalines May Combat Microbes
While the exact mechanisms of action for all pyrazolylquinoxaline derivatives are still under investigation, the broader class of pyrazole-containing compounds has been shown to target essential bacterial processes. A prominent proposed mechanism is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[4] By interfering with this enzyme, these compounds can effectively halt bacterial proliferation.
Caption: Proposed mechanism of action for pyrazolylquinoxaline derivatives.
Experimental Protocols: A Look into the Methodology
The data presented in this guide is based on established antimicrobial susceptibility testing methods. The two primary techniques referenced are the broth microdilution method and the agar well diffusion method.
Broth Microdilution Method for MIC Determination
This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]
Caption: Workflow for the broth microdilution susceptibility test.
Key Steps:
-
Preparation of Antimicrobial Solutions: Stock solutions of the pyrazolylquinoxaline compounds and standard antibiotics are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: Two-fold serial dilutions of the antimicrobial agents are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and duration) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar Well Diffusion Method
The agar well diffusion method is another common technique for assessing antimicrobial activity.[2]
Key Steps:
-
Agar Plate Preparation: A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Application of Test Compounds: A fixed volume of the pyrazolylquinoxaline solution or standard antibiotic at a known concentration is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zones: The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, creating a clear zone of inhibition around the well. The diameter of this zone is measured to assess the antimicrobial activity.
Conclusion and Future Directions
The compiled data suggests that pyrazolylquinoxaline derivatives exhibit promising antimicrobial activity, with some compounds demonstrating efficacy comparable or superior to standard antibiotics against certain microbial strains.[1][2] Their potential mechanism of action, targeting fundamental bacterial processes like DNA replication, makes them attractive candidates for further development.
However, it is crucial to acknowledge the preliminary nature of some of these findings. Future research should focus on:
-
Standardized Head-to-Head Comparisons: Conducting comprehensive studies that directly compare a wide range of pyrazolylquinoxalines against a panel of standard antibiotics using standardized methodologies.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.
-
In Vivo Efficacy and Toxicity: Evaluating the performance and safety of these compounds in animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of pyrazolylquinoxalines to optimize their antimicrobial activity and pharmacokinetic properties.
The continued exploration of pyrazolylquinoxalines holds the potential to deliver a new class of much-needed antimicrobial agents to combat the growing threat of infectious diseases.
References
- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Kinase Selectivity Profile of 2-(1H-pyrazol-4-yl)quinoxaline Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of investigational compounds is paramount. This guide provides a comparative analysis of the cross-reactivity profile of a representative 2-(1H-pyrazol-4-yl)quinoxaline derivative against a panel of kinases, juxtaposed with an alternative kinase inhibitor to provide context for its selectivity.
The quinoxaline and pyrazole scaffolds are key pharmacophores in the development of kinase inhibitors.[1][2] Compounds integrating these moieties have the potential to exhibit potent and selective inhibition of specific kinases, which is a critical attribute for therapeutic candidates to minimize off-target effects. This guide summarizes publicly available data on the kinase inhibition profile of a representative compound, hereafter referred to as Quinoxaline-A , and compares it with a known JNK1 inhibitor, AX14373 .
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50) of Quinoxaline-A and AX14373 against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Quinoxaline-A (IC50 in nM) | AX14373 (IC50 in nM) |
| BTK | 7.41 | Not Available |
| JNK1 | >10,000 | 47 |
| MAST3 | >10,000 | >10,000 |
| MAST4 | >10,000 | >10,000 |
| CLK1 | Not Available | Not Available |
| DYRK1A | Not Available | Not Available |
| CDK9 | Not Available | Not Available |
| Haspin | Not Available | Not Available |
Data for Quinoxaline-A (a pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative) is sourced from a study on non-covalent BTK inhibitors.[3] Data for AX14373 (an imidazo[1,2-a]quinoxalin-4-amine derivative) is from a hit-to-lead optimization study for JNK1 inhibitors.[4] "Not Available" indicates that data for that specific kinase was not provided in the cited sources.
The data illustrates that Quinoxaline-A is a potent inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 7.41 nM.[3] A broader kinase selectivity profiling study demonstrated its high selectivity against a panel of 468 kinases.[3] In contrast, AX14373 is a highly specific inhibitor of JNK1 with an IC50 of 47 nM and shows minimal inhibition of other kinases like MAST3 and MAST4.[4]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in drug discovery.[5] A variety of assay platforms are available for this purpose, with radiometric and fluorescence-based assays being common methods.[6][7]
General In Vitro Kinase Assay Protocol (Radiometric)
This protocol outlines a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[5][7]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the diluted test compound.
-
Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration is often close to the Km value for each specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Detection: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the kinase activity. The percentage of inhibition is calculated relative to a DMSO vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language).
References
- 1. bioengineer.org [bioengineer.org]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
The Structural Dance: Unraveling the Structure-Activity Relationship of 2-(1H-Pyrazol-4-yl)quinoxaline Analogs as Potent Biological Modulators
A deep dive into the chemical nuances of 2-(1H-pyrazol-4-yl)quinoxaline analogs reveals a fascinating interplay between structural modifications and biological activity. These compounds have emerged as a promising scaffold in drug discovery, with derivatives showing potent inhibitory effects against a range of biological targets, including various kinases and enzymes implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to aid researchers and drug development professionals in the design of novel and more effective therapeutic agents.
The core structure, consisting of a quinoxaline ring linked to a pyrazole moiety at the 2-position, offers multiple points for chemical diversification. SAR studies have systematically explored the impact of substituents on both the quinoxaline and pyrazole rings, as well as the linker, revealing critical insights into the structural requirements for potent and selective biological activity.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs has been evaluated against several key targets. The following tables summarize the quantitative data from various studies, highlighting the impact of different structural modifications on their inhibitory potency.
Table 1: SAR of this compound Analogs as Kinase Inhibitors
| Compound | R1 (Quinoxaline) | R2 (Pyrazole) | Kinase Target | IC50 (nM) | Reference |
| 1a | H | H | ASK1 | 30.17 | [1] |
| 1b | 6,7-dibromo | H | ASK1 | >1000 | [1] |
| 2a | H | 1-isopropyl | JNK3 | 630 | [2] |
| 2b | H | 1-methyl | JNK3 | 1450 | [2] |
| 3a | H | H | FLT3 | 50 | [3] |
| 3b | 7-NO2 | H | FLT3 | >500 | [3] |
Data presented are representative examples from cited literature and are intended for comparative purposes.
Key SAR Insights from Kinase Inhibition Studies:
-
Substitutions on the Quinoxaline Ring: The presence of bulky and electron-withdrawing groups, such as dibromo at the 6 and 7 positions of the quinoxaline ring, can be detrimental to activity, as seen in the case of ASK1 inhibition[1]. Conversely, specific substitutions might be beneficial for other targets, indicating the importance of target-specific optimization. The introduction of a nitro group at the 7-position of the quinoxaline nucleus was found to decrease anticancer activity[4].
-
Substitutions on the Pyrazole Ring: N-alkylation of the pyrazole ring appears to influence potency. For JNK3 inhibitors, an N-H pyrazole was more potent than its N-methyl or N-isopropyl counterparts, suggesting that the hydrogen bond donating capability of the pyrazole NH is crucial for interaction with the kinase hinge region[2].
-
General Trends: The unsubstituted this compound scaffold serves as a potent starting point for many kinase inhibitors. Modifications are often tailored to exploit specific features of the target kinase's active site.
Table 2: SAR of this compound Analogs as Anticancer and Anti-inflammatory Agents
| Compound | R (Quinoxaline) | X (Linker/Modification) | Biological Activity | Assay | IC50 (µM) | Reference | |---|---|---|---|---|---| | 4a | H | Carbonyl-pyrazole | Anticancer (HePG-2) | MTT Assay | 2.5 |[5] | | 4b | 4-methyl-3-oxo | Carbonyl-pyrazole | Anticancer (HePG-2) | MTT Assay | 1.8 |[5] | | 5a | H | Hydrazone | Anti-inflammatory | BSA Denaturation | 15.2 |[6] | | 5b | 6-methoxy | Hydrazone | Anti-inflammatory | BSA Denaturation | 8.9 |[7] |
Data presented are representative examples from cited literature and are intended for comparative purposes.
Key SAR Insights from Anticancer and Anti-inflammatory Studies:
-
Quinoxaline Core Modifications: The introduction of a methyl group and an oxo group at the 4 and 3 positions of the quinoxaline ring, respectively, enhanced the anticancer activity against the HePG-2 cell line[5]. For anti-inflammatory activity, a methoxy group at the 6-position of the quinoxaline ring improved the inhibitory effect in a bovine serum albumin denaturation assay[7].
-
Linker and Pyrazole Modifications: The nature of the linkage between the quinoxaline and other moieties is critical. The conversion of a carbohydrazide to an N-pyrazolo derivative has been a common strategy in the synthesis of these analogs[5][8]. The specific substituents on the pyrazole ring, when formed through cyclization with different reagents, also play a role in modulating the biological activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for key assays cited in the SAR studies of this compound analogs.
Kinase Inhibition Assay (General Protocol)
Kinase inhibition assays are typically performed using either biochemical or cell-based formats.
-
Biochemical Assay:
-
Recombinant kinase enzyme is incubated with the test compound at various concentrations in a buffer solution containing ATP and a specific substrate (e.g., a peptide or protein).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based detection systems. .
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
-
Cell-Based Assay:
-
A cell line that expresses the target kinase is used.
-
Cells are treated with the test compound at various concentrations for a specific duration.
-
Cells are then lysed, and the phosphorylation status of a downstream substrate of the target kinase is measured using techniques like Western blotting or ELISA with phospho-specific antibodies.
-
IC50 values are determined by analyzing the dose-dependent decrease in substrate phosphorylation.
-
Cell Viability/Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., HePG-2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
In Vitro Anti-inflammatory Assay (Bovine Serum Albumin Denaturation Assay)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, which is a hallmark of inflammation.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, bovine serum albumin (BSA) solution (e.g., 1% w/v), and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.
-
Heat-Induced Denaturation: The temperature is then increased to induce denaturation (e.g., 51°C for 20 minutes).
-
Cooling and Measurement: The mixtures are cooled to room temperature, and the turbidity is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
Calculation: The percentage of inhibition of protein denaturation is calculated, and the IC50 value is determined. A known anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
Visualizing Structure-Activity Relationships and Pathways
Graphical representations are invaluable tools for understanding complex biological and chemical relationships. The following diagrams, generated using Graphviz, illustrate key SAR principles and a representative signaling pathway where these compounds might exert their effects.
Caption: SAR summary for kinase inhibitory activity.
Caption: Workflow for MTT cell viability assay.
Caption: Inhibition of the ASK1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dadun.unav.edu [dadun.unav.edu]
- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: Pyrazolylquinoxaline Derivatives Show Selective Cytotoxicity Towards Cancer Cells
For Immediate Release
[City, State] – [Date] – A growing body of research highlights the potential of pyrazolylquinoxaline derivatives as a promising class of anticancer agents, demonstrating a sought-after characteristic in oncology: selective cytotoxicity. These compounds have shown a greater ability to kill cancer cells while leaving normal, healthy cells relatively unharmed. This guide provides a comparative analysis of the cytotoxic effects of various pyrazolylquinoxaline derivatives on cancer versus normal cell lines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity: A Quantitative Look
The effectiveness of a potential anticancer drug is often measured by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a more potent compound. For a successful anticancer agent, a significantly lower IC50 value in cancer cell lines compared to normal cell lines is highly desirable, as it indicates a wider therapeutic window and potentially fewer side effects.
Several studies have evaluated the cytotoxic effects of novel pyrazolylquinoxaline and related pyrazoline derivatives against a panel of human cancer and normal cell lines. The data consistently shows a favorable selectivity index for many of these compounds. The selectivity index (SI) is calculated as the ratio of the IC50 for a normal cell line to the IC50 for a cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells.
Below are tables summarizing the IC50 values of representative pyrazoline and pyrazolyl-chalcone derivatives from various studies, illustrating their selective cytotoxicity.
Table 1: Cytotoxicity (IC50, µM) of Pyrazoline Derivative 11 against Cancer and Normal Cell Lines [1]
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 11 | Jurkat (Leukemic T-cell) | - | PBMC (Peripheral Blood Mononuclear Cells) | - | Clearly Seen |
| 11 | AsPC-1 (Pancreatic Adenocarcinoma) | 16.8 | - | - | - |
| 11 | U251 (Glioblastoma) | 11.9 | - | - | - |
Note: While a specific IC50 value for the normal cell line was not provided in the abstract, the study explicitly states that tumor selectivity was "clearly seen" for compound 11.
Table 2: Cytotoxicity (IC50, µM) of Pyrazoline Derivative b17 against Cancer and Normal Cell Lines [2]
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| b17 | HepG-2 (Hepatocellular Carcinoma) | 3.57 | Primary Hepatocytes | 33.47 | 9.38 |
Table 3: Cytotoxicity (IC50, µM) of Diphenyl Pyrazole–Chalcone Derivatives against Cancer and Normal Cell Lines [3]
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Cytotoxicity |
| 6b | HNO-97 (Oral Cancer) | 10.5 | HSF (Human Skin Fibroblast) | Nontoxic |
| 6d | HNO-97 (Oral Cancer) | 10.0 | HSF (Human Skin Fibroblast) | Nontoxic |
These findings underscore the potential of pyrazolyl-based scaffolds in developing targeted cancer therapies. The selective action of these compounds is a critical step towards more effective and less toxic cancer treatments.
Unraveling the Mechanism: Signaling Pathways in the Crosshairs
The selective cytotoxicity of pyrazolylquinoxaline derivatives is believed to stem from their ability to interfere with specific signaling pathways that are often dysregulated in cancer cells. While research into the precise mechanisms of pyrazolylquinoxalines is ongoing, studies on related pyrazole and quinoxaline compounds suggest that they may target key pathways involved in cell proliferation, survival, and apoptosis (programmed cell death).
One of the primary pathways implicated is the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth and survival and is hyperactivated in many types of cancer. Inhibition of this pathway can lead to the suppression of tumor growth and the induction of apoptosis.
Another potential target is the MAPK/ERK pathway , which plays a crucial role in transmitting signals from the cell surface to the nucleus to control gene expression and cell cycle progression. Dysregulation of this pathway is a common feature of cancer.
The diagram below illustrates a simplified overview of how pyrazolylquinoxaline derivatives might exert their anticancer effects by targeting these critical signaling pathways.
References
- 1. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Pyrazolines: A Comparative Guide to Pharmacophore Model Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazoline-based pharmacophore models in the quest for novel anticancer agents. We delve into the experimental data validating these models, offering a comprehensive overview of their performance and the methodologies employed.
Pyrazoline scaffolds have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer effects. The development of pharmacophore models for pyrazoline derivatives has been instrumental in guiding the synthesis of novel compounds with enhanced efficacy and selectivity. This guide offers a comparative analysis of various pyrazoline pharmacophore models, supported by in vitro and in silico data, to aid in the rational design of next-generation anticancer drugs.
Comparative Anticancer Activity of Pyrazoline Derivatives
The cytotoxic potential of various pyrazoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. These values highlight the diverse activity of pyrazolines, with some exhibiting greater efficacy than established chemotherapy drugs in preclinical studies.[1]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Series A | |||||
| Pyrazoline 1 | T47D (Breast) | >100 | Doxorubicin | - | [2] |
| Pyrazoline 2 | T47D (Breast) | >100 | Doxorubicin | - | [2] |
| Pyrazoline 3 | T47D (Breast) | >100 | Doxorubicin | - | [2] |
| Pyrazoline 4 | T47D (Breast) | >100 | Doxorubicin | - | [2] |
| Pyrazoline 5 | T47D (Breast) | >100 | Doxorubicin | - | [2] |
| Pyrazoline 1 | WiDr (Colon) | 13.98 | Doxorubicin | - | [2] |
| Pyrazoline 2 | WiDr (Colon) | 12.81 | Doxorubicin | - | [2] |
| Pyrazoline 3 | WiDr (Colon) | 10.98 | Doxorubicin | - | [2] |
| Pyrazoline 4 | WiDr (Colon) | 11.21 | Doxorubicin | - | [2] |
| Pyrazoline 5 | WiDr (Colon) | 20.34 | Doxorubicin | - | [2] |
| Series B | |||||
| Compound b17 | HepG-2 (Liver) | 3.57 | Cisplatin | 8.45 | [3] |
| Series C | |||||
| Thiazolyl-pyrazoline 6a | MCF-7 (Breast) | 4.08 | Lapatinib | 5.88 | [4] |
| Thiazolyl-pyrazoline 6b | MCF-7 (Breast) | 5.64 | Lapatinib | 5.88 | [4] |
| Thiazolyl-pyrazoline 10a | MCF-7 (Breast) | 3.37 | Lapatinib | 5.88 | [4] |
| Thiazolyl-pyrazoline 10b | MCF-7 (Breast) | 3.54 | Lapatinib | 5.88 | [4] |
| Series D | |||||
| N-formyl pyrazoline 3b | A549 (Lung) | 12.47 | - | - | [5] |
| N-formyl pyrazoline 3d | A549 (Lung) | 14.46 | - | - | [5] |
| N-formyl pyrazoline 3b | HT1080 (Fibrosarcoma) | 11.40 | - | - | [5] |
| N-formyl pyrazoline 3d | HT1080 (Fibrosarcoma) | 23.74 | - | - | [5] |
In Silico Validation: Docking and Simulation Studies
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and stability of pyrazoline derivatives with their protein targets. These studies provide insights into the molecular interactions driving the anticancer activity.
| Compound ID | Protein Target | Binding Affinity (kcal/mol) | Key Interactions | Reference |
| Pyrazoline D | Protein Kinase C (PKC) | -9.532 | - | [6] |
| Pyrazoline D | Toll-like Receptor 7 (TLR7) | -5.964 | - | [6] |
| Pyrazoline D | ErbB/HER2 | -8.416 | - | [6] |
| Pyrazolines 1-5 | Epidermal Growth Factor Receptor (EGFR) | -7.6 to -8.8 | - | [2] |
| Thienyl Pyrazolines | Epidermal Growth Factor Receptor (EGFR) | -7.8 to -8.7 | - | [2] |
| Thienyl Pyrazolines | Cyclooxygenase-2 (COX-2) | -6.4 to -8.4 | - | [2] |
| Pyrazoline 2 | Epidermal Growth Factor Receptor (EGFR) | -8.8 | - | [7] |
Experimental Protocols: A Closer Look at the Methodologies
The validation of pyrazoline pharmacophore models relies on a combination of in silico and in vitro experimental techniques. Here are the detailed methodologies for some of the key experiments cited in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazoline derivatives and a positive control (e.g., doxorubicin or cisplatin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Molecular Docking
Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor and to estimate the binding affinity.
-
Protein and Ligand Preparation: The 3D structures of the target protein (e.g., EGFR, HER2) and the pyrazoline derivatives are prepared. This involves adding hydrogen atoms, assigning charges, and minimizing the energy of the structures.
-
Binding Site Definition: The active site of the protein is defined based on the co-crystallized ligand or through computational prediction methods.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the pyrazoline derivatives into the defined binding site of the protein. The program generates multiple binding poses and scores them based on a scoring function that estimates the binding affinity.[8]
-
Analysis of Results: The docking results are analyzed to identify the best binding pose and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
-
Dataset Preparation: A dataset of pyrazoline derivatives with their corresponding anticancer activities (e.g., IC50 values) is compiled.
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound.
-
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to develop a QSAR model that correlates the molecular descriptors with the biological activity.
-
Model Validation: The predictive ability of the QSAR model is validated using internal and external validation techniques. Statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predicted R² are used to assess the model's quality.[9][10]
Visualizing the Pathways and Processes
To better understand the mechanisms of action and the experimental workflows, the following diagrams illustrate key signaling pathways and the logical flow of pharmacophore model validation.
Caption: Workflow for pyrazoline pharmacophore model validation.
The convergence of in silico modeling and in vitro validation provides a robust framework for the discovery and development of novel pyrazoline-based anticancer agents. The data and methodologies presented in this guide underscore the potential of this compound class and offer valuable insights for researchers dedicated to advancing cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation, and in silico studies of novel chalcone- and pyrazoline-based 1,3,5-triazines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comparative Guide to the In Silico ADME and Toxicity Profiles of Novel Pyrazolylquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of three novel pyrazolylquinoxaline derivatives against a well-established quinolone antibiotic, Ciprofloxacin. The data presented herein is generated using widely accepted in silico predictive models, offering a preliminary risk-benefit assessment crucial in the early stages of drug discovery. All quantitative data is summarized in comparative tables, and detailed methodologies for the in silico experiments are provided.
Compound Structures
For this comparative study, three hypothetical novel pyrazolylquinoxaline derivatives with varying substitutions have been designed to explore the impact of structural modifications on their ADMET profiles. Ciprofloxacin is included as a reference compound.
| Compound ID | Structure |
| Pq-1 | Pyrazolylquinoxaline Core |
| Pq-2 | Pyrazolylquinoxaline with Electron-Withdrawing Group |
| Pq-3 | Pyrazolylquinoxaline with Electron-Donating Group |
| Ciprofloxacin | Quinolone Antibiotic (Alternative) |
Comparative ADME Profiles
The following tables summarize the predicted ADME properties of the novel pyrazolylquinoxaline derivatives and Ciprofloxacin. These parameters are critical for evaluating the potential bioavailability and distribution of a drug candidate.
Physicochemical Properties and Lipinski's Rule of Five
Lipinski's rule of five helps to evaluate the druglikeness of a chemical compound with a certain pharmacological or biological activity that would make it a likely orally active drug in humans.[1][2]
| Parameter | Pq-1 | Pq-2 | Pq-3 | Ciprofloxacin | Optimal Range |
| Molecular Weight ( g/mol ) | 224.23 | 269.23 | 254.26 | 331.34 | < 500 |
| LogP (Consensus) | 2.15 | 2.50 | 2.30 | 0.28 | < 5 |
| Hydrogen Bond Donors | 1 | 1 | 2 | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | 5 | 4 | 6 | ≤ 10 |
| Lipinski Violations | 0 | 0 | 0 | 0 | ≤ 1 |
Absorption and Distribution
These parameters predict the ability of a compound to be absorbed into the bloodstream and distribute to its site of action.
| Parameter | Pq-1 | Pq-2 | Pq-3 | Ciprofloxacin | Interpretation |
| Gastrointestinal (GI) Absorption | High | High | High | High | Likelihood of absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | No | No | Ability to cross the BBB and enter the central nervous system.[3][4] |
| P-glycoprotein (P-gp) Substrate | No | No | Yes | No | P-gp is an efflux pump that can limit drug absorption and distribution. |
Metabolism
Cytochrome P450 (CYP) enzymes are major players in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.[5][6]
| Parameter | Pq-1 | Pq-2 | Pq-3 | Ciprofloxacin | Interpretation |
| CYP1A2 Inhibitor | No | Yes | No | Yes | Potential for interaction with drugs metabolized by CYP1A2. |
| CYP2C9 Inhibitor | Yes | Yes | Yes | No | Potential for interaction with drugs metabolized by CYP2C9. |
| CYP2C19 Inhibitor | No | No | Yes | Yes | Potential for interaction with drugs metabolized by CYP2C19. |
| CYP2D6 Inhibitor | No | No | No | No | Low potential for interaction with drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | Yes | Yes | Yes | No | Potential for interaction with drugs metabolized by CYP3A4. |
Comparative Toxicity Profiles
This section outlines the predicted toxicity profiles of the compounds, which is essential for early identification of potential safety liabilities.
General Toxicity
| Parameter | Pq-1 | Pq-2 | Pq-3 | Ciprofloxacin | Interpretation |
| Hepatotoxicity | Inactive | Active | Inactive | Active | Potential to cause drug-induced liver injury. |
| hERG Inhibition | Non-inhibitor | Inhibitor | Non-inhibitor | Non-inhibitor | Potential to cause cardiac arrhythmia.[7][8][9] |
| LD50 (rat, acute oral, mg/kg) | 2100 | 1500 | 2500 | 2000 | Predicted lethal dose in 50% of subjects. |
| Toxicity Class (Oral) | 4 | 4 | 5 | 4 | GHS classification (1=most toxic, 6=least toxic). |
Genotoxicity
Genotoxicity assessment is crucial for predicting the potential of a compound to cause genetic mutations, which can lead to cancer.[10][11]
| Parameter | Pq-1 | Pq-2 | Pq-3 | Ciprofloxacin | Interpretation |
| AMES Mutagenicity | Negative | Positive | Negative | Negative | Potential to induce mutations in bacteria. |
| Carcinogenicity | Negative | Positive | Negative | Negative | Potential to cause cancer. |
Experimental Protocols
The in silico ADMET predictions for the novel pyrazolylquinoxaline derivatives and Ciprofloxacin were generated using the following publicly accessible web-based platforms:
-
SwissADME: (--INVALID-LINK--) for physicochemical properties, Lipinski's rule, pharmacokinetic properties (GI absorption, BBB permeability, P-gp substrate), and CYP450 inhibition.
-
admetSAR 2.0: (--INVALID-LINK--) for additional ADME and toxicity predictions, including hERG inhibition and carcinogenicity.
-
ProTox-II: (--INVALID-LINK--) for the prediction of oral toxicity (LD50 and toxicity class) and hepatotoxicity.[12][13][14]
Methodology:
-
The chemical structures of the four compounds were converted to their corresponding SMILES (Simplified Molecular Input Line Entry System) strings.
-
The SMILES string for each compound was individually submitted to the input fields of the SwissADME, admetSAR, and ProTox-II web servers.
-
The default prediction models and settings on each server were utilized to generate the ADMET profiles.
-
The output data for each parameter was collected and compiled into the comparative tables presented in this guide. For categorical predictions (e.g., High/Low, Yes/No, Active/Inactive), the direct output from the respective servers was used. For quantitative data (e.g., Molecular Weight, LogP, LD50), the numerical values provided by the servers were recorded.
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the logical workflow of the in silico ADMET prediction process and a generalized signaling pathway that could be modulated by such compounds.
Caption: Workflow for in silico ADMET prediction.
Caption: Potential signaling pathway modulation.
References
- 1. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico prediction of blood-brain barrier permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Prediction of mutagenicity and carcinogenicity using in silico modelling: A case study of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pozescaf.com [pozescaf.com]
- 12. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] ProTox-II: a webserver for the prediction of toxicity of chemicals | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 2-(1H-pyrazol-4-yl)quinoxaline: A Procedural Guide
For immediate reference, 2-(1H-pyrazol-4-yl)quinoxaline should be treated as a hazardous chemical waste. The disposal of this compound must be handled by a licensed professional waste disposal company.[1] High-temperature incineration is a frequently recommended method for the disposal of analogous compounds.[1][2] Under no circumstances should this chemical be disposed of in standard laboratory drains or released into the environment.[2]
I. Hazard Assessment and Safety Precautions
Given the compound's structure, which includes pyrazole and quinoxaline moieties, it should be handled as a potentially hazardous substance.[3] Pyrazole derivatives are noted for their diverse pharmacological activities, and their contamination of water sources is an environmental concern.[3] Quinoxaline derivatives are also biologically active. Therefore, treating this compound with a high degree of caution is imperative.
Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required.[2]
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal facility.[2] The following steps outline the procedure for waste collection and storage pending professional disposal.
Step 1: Waste Segregation Proper segregation is a critical first step to prevent unintended chemical reactions and ensure compliant disposal.[4]
-
Solid Waste:
-
Collect any unused or contaminated solid this compound in a dedicated, chemically compatible waste container that can be securely sealed.[1]
-
Any materials significantly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1]
-
-
Liquid Waste:
Step 2: Container Labeling Proper labeling is essential for safety and regulatory compliance.
-
All waste containers must be clearly and securely labeled.[2]
-
The label must include:
Step 3: Storage Pending Disposal Proper storage of hazardous waste is crucial to maintain a safe laboratory environment.
-
Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]
-
Ensure the containers are kept closed and are not leaking.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Step 4: Arranging for Professional Disposal The final disposal must be handled by qualified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Provide them with accurate and detailed information regarding the composition of the waste.[4]
-
Follow all institutional guidelines and procedures for waste manifests and pickup.[2]
Logical Workflow for Disposal
Below is a diagram illustrating the key stages of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling 2-(1H-pyrazol-4-yl)quinoxaline
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-(1H-pyrazol-4-yl)quinoxaline. Adherence to these protocols is mandatory to ensure personal safety and proper disposal of hazardous materials.
I. Required Personal Protective Equipment (PPE)
All personnel must use the following PPE when handling this compound. This equipment is designed to minimize exposure through inhalation, dermal contact, and eye contact.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves, powder-free. For tasks with a higher risk of splash or for handling larger quantities, consider double-gloving.[3] | Prevents skin contact. Quinoxaline and pyrazole derivatives can cause skin irritation.[4] |
| Eye and Face Protection | Chemical splash goggles are mandatory.[5] For operations outside a fume hood that could result in splashes or sprays, a face shield must be worn in addition to goggles.[5][6] | Protects against accidental splashes that can cause serious eye damage. |
| Body Protection | A flame-resistant lab coat is required. Ensure the lab coat is fully buttoned and covers clothing.[5] For larger scale operations or when there is a significant risk of contamination, disposable coveralls ("bunny suits") should be considered.[7] | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | All handling of solid this compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[7] | Prevents respiratory irritation and potential systemic toxicity from inhalation.[2][9] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory at all times.[1][5] | Protects feet from spills and falling objects. |
II. Operational Plan for Safe Handling
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory drains.[1]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated consumables like weigh boats and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.[1] Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
Labeling:
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[1]
Storage and Disposal:
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1] The primary directive for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal facility, likely through high-temperature incineration.[1]
IV. Personal Protective Equipment (PPE) Donning and Doffing Procedure
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
